molecular formula C8H9NO2S B2724894 4-Amino-2-(methylthio)benzoic acid CAS No. 1343844-11-0

4-Amino-2-(methylthio)benzoic acid

Cat. No.: B2724894
CAS No.: 1343844-11-0
M. Wt: 183.23
InChI Key: GMGUEDSPVUWGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(methylthio)benzoic acid (CAS 1343844-11-0) is a small molecule organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It is a solid research chemical that belongs to the class of benzoic acid derivatives, featuring both an amino and a methylthio functional group on its aromatic ring. This specific substitution pattern makes it a valuable building block in medicinal chemistry and pharmaceutical research. Compounds based on the benzoic acid scaffold, particularly those with amino substituents, are widely recognized as key components in drug discovery . For instance, the structural versatility of para-aminobenzoic acid (PABA) has been exploited in the development of numerous therapeutic agents, including antifibrinolytic drugs , acetylcholinesterase inhibitors for Alzheimer's disease research, and antimicrobials . Furthermore, related aminobenzoic acid derivatives have been utilized as critical precursors in Fmoc-based solid-phase peptide synthesis (SPPS) to create peptide analogs for studying receptor agonism . Researchers value this compound for its potential to be further functionalized, enabling the synthesis of novel molecules such as Schiff bases, hydrazides, and other analogs with potential biological activity . It is recommended to store this product in a cool, dark, and dry place, such as at 2-8°C . This product is intended for research purposes only and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUEDSPVUWGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343844-11-0
Record name 4-amino-2-(methylsulfanyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-2-(methylthio)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The described three-step synthesis commences with the selective S-methylation of 2-mercaptobenzoic acid, followed by a regioselective nitration, and concludes with the reduction of the nitro group to afford the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication and optimization of this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialProductReagentsCatalystTemperature (°C)Reaction TimeYield (%)Purity (%)
1S-Methylation2-Mercaptobenzoic acid2-(Methylthio)benzoic acidDimethyl carbonateNaY faujasite150Not Specified85-96[1][2][3]High (chemoselective)
2Nitration2-(Methylthio)benzoic acid4-Nitro-2-(methylthio)benzoic acidConc. HNO₃, Conc. H₂SO₄-0-151-2 hoursEstimated 70-85>95 (after purification)
3Reduction4-Nitro-2-(methylthio)benzoic acidThis compoundH₂ gasPd/C60-701-2 hours>96[4][5]>99[4][5]

Synthesis Pathway

The overall synthesis pathway is depicted in the following diagram:

G cluster_0 Step 1: S-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 2-Mercaptobenzoic_acid 2-Mercaptobenzoic acid 2-(Methylthio)benzoic_acid 2-(Methylthio)benzoic acid 2-Mercaptobenzoic_acid->2-(Methylthio)benzoic_acid (CH₃)₂CO₃, NaY faujasite 150°C 4-Nitro-2-(methylthio)benzoic_acid 4-Nitro-2-(methylthio)benzoic acid 2-(Methylthio)benzoic_acid->4-Nitro-2-(methylthio)benzoic_acid Conc. HNO₃, Conc. H₂SO₄ 0-15°C 4-Amino-2-(methylthio)benzoic_acid This compound 4-Nitro-2-(methylthio)benzoic_acid->4-Amino-2-(methylthio)benzoic_acid H₂, Pd/C 60-70°C

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)benzoic acid (S-Methylation)

This procedure is adapted from the chemoselective S-methylation of mercaptobenzoic acids described by Selva, M., et al.[1][2][3]

Materials:

  • 2-Mercaptobenzoic acid

  • Dimethyl carbonate (DMC)

  • NaY faujasite (catalyst)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine 2-mercaptobenzoic acid, an excess of dimethyl carbonate (which also serves as the solvent), and NaY faujasite (catalyst loading to be optimized, typically 5-10 wt% relative to the starting material).

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 150°C.

  • Maintain the temperature and stirring for a duration determined by reaction monitoring (e.g., TLC or LC-MS) until the starting material is consumed.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the solid catalyst.

  • Evaporate the excess dimethyl carbonate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(methylthio)benzoic acid.

Step 2: Synthesis of 4-Nitro-2-(methylthio)benzoic acid (Nitration)

This protocol is a general procedure for the nitration of benzoic acid derivatives, adapted from established methods.[6][7]

Materials:

  • 2-(Methylthio)benzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of 2-(methylthio)benzoic acid to a pre-cooled volume of concentrated sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-(methylthio)benzoic acid in sulfuric acid. The temperature of the reaction mixture must be maintained between 0°C and 15°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another 1-2 hours.

  • Pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The precipitated solid product, 4-nitro-2-(methylthio)benzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound (Reduction)

This procedure is based on the catalytic hydrogenation of nitrobenzoic acids.[4][5]

Materials:

  • 4-Nitro-2-(methylthio)benzoic acid

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-nitro-2-(methylthio)benzoic acid in an aqueous solution of sodium hydroxide.

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (pressure to be optimized, typically 2-4 MPa) and heat to 60-70°C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.

  • The precipitated product, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Experimental Workflow

The general workflow for a single synthetic step, including reaction, workup, and purification, is illustrated below.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Starting Material, Reagents, and Solvent reaction_conditions Set Temperature and Reaction Time reagents->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction_conditions->monitoring quenching Quench Reaction monitoring->quenching extraction Liquid-Liquid Extraction (if applicable) quenching->extraction washing Wash Organic Layer extraction->washing drying Dry with Na₂SO₄ or MgSO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification_method Purify Crude Product (Recrystallization, Chromatography) concentration->purification_method characterization Characterize Pure Product (NMR, MS, MP) purification_method->characterization

Figure 2: General experimental workflow for a synthetic step.

References

Technical Guide: Physical Properties of 4-Amino-2-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 4-Amino-2-(methylthio)benzoic acid (CAS No. 1343844-11-0). Direct experimental data for this compound is not extensively available in public literature. This document provides a summary of the known basic identifiers and presents a comparative analysis of structurally similar compounds to offer insights into its expected physical characteristics. Furthermore, this guide details standardized experimental protocols for determining key physical and spectral properties, providing a framework for the empirical analysis of this and similar novel organic compounds.

Introduction to this compound

This compound is a substituted benzoic acid derivative. Such compounds are of interest in medicinal chemistry and materials science due to the diverse functionalities imparted by the amino, methylthio, and carboxylic acid groups. These groups can influence the molecule's polarity, acidity, and potential for intermolecular interactions, which in turn dictate its physical properties and biological activity. Due to the limited availability of specific experimental data for this compound, this guide employs a comparative approach with related molecules and outlines the methodologies required for its full characterization.

Physicochemical Properties

While specific quantitative data for this compound is scarce, its basic molecular properties have been identified.

PropertyValueSource
CAS Number 1343844-11-0[1]
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
Comparative Data of Structurally Related Compounds

To estimate the physical properties of this compound, it is useful to examine the properties of structurally analogous compounds. The presence of an amino group, a methylthio group, and their positions on the benzoic acid ring will influence properties such as melting point and solubility.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Amino-2-methylbenzoic acid2486-75-1C₈H₉NO₂151.16160-165
4-(Methylthio)benzoic acid13205-48-6C₈H₈O₂S168.21192-196
2-(Methylthio)benzoic acid3724-10-5C₈H₈O₂S168.21169-173
4-Amino-2-methoxy-5-(methylthio)benzoic Acid71675-98-4C₉H₁₁NO₃S213.25Not Available
3-Amino-benzoic acid99-05-8C₇H₇NO₂137.14169-171
4-Amino-benzoic acid150-13-0C₇H₇NO₂137.14184-186

Note: The data presented is sourced from various chemical suppliers and databases and should be used for comparative purposes.[2][3][4]

The acidity of substituted benzoic acids is influenced by the electronic effects of their substituents.[5] Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it.[5] The position of the substituent also plays a crucial role, with ortho effects often leading to significant deviations in acidity compared to meta and para isomers.[6][7]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectral properties of a solid organic compound like this compound.

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated organic compound.

G General Workflow for Organic Compound Characterization cluster_synthesis Synthesis & Purification cluster_physprop Physical Properties cluster_spec Spectroscopic Analysis cluster_structure Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check MeltingPoint Melting Point Determination Purity_Check->MeltingPoint Solubility Solubility Testing Purity_Check->Solubility MS Mass Spectrometry (MS) Purity_Check->MS IR Infrared (IR) Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (1H, 13C) Purity_Check->NMR Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Caption: A flowchart illustrating the general experimental workflow for the characterization of a novel organic compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility provides information about the polarity and functional groups of a molecule.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) and aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) are used.

  • Procedure: Approximately 2-3 mg of the solid sample is placed in a small test tube.

  • The solvent is added dropwise (up to 1 mL) with agitation.

  • The sample is classified as soluble if it completely dissolves. If not, it is classified as insoluble or partially soluble.

  • Observations are recorded for each solvent. Solubility in acidic or basic solutions can indicate the presence of basic (amino) or acidic (carboxylic acid) functional groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Protocol (Thin Solid Film Method):

  • Sample Preparation: A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Film Deposition: A drop of the resulting solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[8]

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8]

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-H stretches, C=O stretch, C-S stretch, aromatic C=C bends).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[10][11]

  • Data Analysis:

    • ¹H NMR: The spectrum is analyzed for the number of signals (number of unique proton environments), their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

    • ¹³C NMR: The proton-decoupled spectrum is analyzed for the number of signals, which corresponds to the number of unique carbon atoms in the molecule.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. In electron ionization (EI), the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.[13] In electrospray ionization (ESI), the sample is dissolved in a suitable solvent and sprayed into the spectrometer, forming ions.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern can provide structural information.

Visualization of Methodologies

The characterization of a novel compound such as this compound follows a logical progression of analytical techniques to confirm its structure and purity.

G Logical Flow of Spectroscopic Analysis Start Purified Sample MS Mass Spectrometry (Determine Molecular Weight & Formula) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR NMR_H 1H NMR (Determine Proton Environment & Connectivity) Start->NMR_H Structure Structure Elucidation MS->Structure IR->Structure NMR_C 13C NMR (Determine Carbon Skeleton) NMR_H->NMR_C NMR_C->Structure

Caption: A diagram showing the logical progression of spectroscopic techniques for the structural elucidation of an organic compound.

Conclusion

While specific, experimentally determined physical properties for this compound are not widely published, this guide provides a framework for its characterization. By comparing with structurally similar molecules, researchers can form reasonable expectations for its properties. The detailed experimental protocols outlined herein offer a comprehensive approach for any laboratory to empirically determine the melting point, solubility, and spectral characteristics of this and other novel compounds, facilitating further research and development.

References

An In-Depth Technical Guide to 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)benzoic acid, a molecule of interest for research and development in the pharmaceutical and chemical industries. This document consolidates available information on its chemical identity, structural features, and key data points relevant to scientific professionals. Due to the limited availability of specific experimental data for this compound, this guide also presents well-established methodologies for the synthesis and characterization of structurally related compounds to provide a foundational understanding for researchers.

Chemical Identity and Structure

This compound is a substituted benzoic acid derivative. The presence of an amino group, a methylthio group, and a carboxylic acid function on the benzene ring makes it a versatile building block in organic synthesis.

  • Chemical Name: this compound

  • CAS Number: 1343844-11-0[1][2]

  • Molecular Formula: C₈H₉NO₂S

  • Molecular Weight: 183.23 g/mol

Structure:

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, the following characteristics can be anticipated.

PropertyPredicted/Reported Value (for related compounds)Source (for related compounds)
Melting Point160-165 °C (for 4-Amino-2-methylbenzoic acid)
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and DMSO.General chemical knowledge
pKa (Carboxylic Acid)~4-5General chemical knowledge
pKa (Amine)~2-3General chemical knowledge

Synthesis

Proposed Synthesis Pathway

The proposed synthesis involves two key transformations: nucleophilic aromatic substitution of the chlorine atom with a methylthiolate group, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway A 2-Chloro-4-nitrobenzoic acid C 2-(Methylthio)-4-nitrobenzoic acid A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide (NaSCH3) E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl2, H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid

  • To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added sodium thiomethoxide (1.1 eq) at room temperature.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-(methylthio)-4-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • 2-(Methylthio)-4-nitrobenzoic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent is added. Common reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete, as monitored by TLC.

  • If using SnCl₂, the reaction mixture is basified to precipitate the tin salts, which are then removed by filtration. The filtrate is then acidified to precipitate the product.

  • If using catalytic hydrogenation, the catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Analytical Data (Predicted)

Specific spectral data for this compound is not available in the searched databases. The following table provides expected ranges and characteristics based on the analysis of structurally related compounds.

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - A singlet for the methylthio group (-SCH₃) protons (3H) around δ 2.4-2.6 ppm. - A broad singlet for the amino group (-NH₂) protons (2H). - A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm).
¹³C NMR - A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm. - Six distinct signals for the aromatic carbons. - A signal for the methylthio group (-SCH₃) carbon around δ 15-25 ppm.
IR (Infrared) Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - N-H stretching vibrations from the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands). - C-S stretching vibrations, which are generally weak, appearing in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.23). - Fragmentation patterns may include the loss of H₂O, COOH, and CH₃S.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow from starting materials to the final product in the proposed synthetic pathway.

Logical_Relationship cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Chloro-4-nitrobenzoic acid D 2-(Methylthio)-4-nitrobenzoic acid A->D Step 1 B Sodium thiomethoxide B->D C Reducing Agent E This compound C->E D->E Step 2

Caption: Logical flow of the proposed synthesis of this compound.

Applications in Research and Drug Development

Substituted aminobenzoic acids are important scaffolds in medicinal chemistry. The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity. The amino group can be readily derivatized to form amides, sulfonamides, or participate in coupling reactions. The carboxylic acid can be converted to esters, amides, or other acid derivatives. The methylthio group can potentially be oxidized to sulfoxide or sulfone, further increasing the molecular diversity that can be generated from this scaffold.

Conclusion

This technical guide has summarized the available information on this compound, including its chemical identity and structure. In the absence of specific experimental data, a plausible synthetic route and predicted analytical characteristics have been provided based on the chemistry of related compounds. This information is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this compound. Further experimental validation is necessary to confirm the proposed synthesis and characterize the physicochemical and spectroscopic properties of this compound.

References

Solubility Profile of 4-Amino-2-(methylthio)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth analysis of the expected solubility of this compound based on its structural features and available data on related compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide will focus on a qualitative assessment and provide a relevant experimental workflow for its synthesis.

Predicted Solubility Characteristics

The solubility of this compound is governed by the interplay of its functional groups: the aromatic ring, the carboxylic acid group, the amino group, and the methylthio group.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water.

  • Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar solvents. The carboxyl group can also deprotonate in basic solutions to form a carboxylate salt, which significantly increases aqueous solubility.

  • Amino Group (-NH2): The amino group is also polar and can act as a hydrogen bond donor. It can be protonated in acidic solutions to form an ammonium salt, which increases solubility in aqueous media.

  • Methylthio Group (-SCH3): The methylthio group is considered to be of intermediate polarity. While the sulfur atom can participate in some polar interactions, the methyl group contributes to the molecule's lipophilicity.

Overall, this compound is expected to be an amphiphilic molecule with limited solubility in both purely nonpolar and polar solvents. Its solubility is likely to be pH-dependent. In aqueous solutions, it will exhibit its lowest solubility at its isoelectric point and higher solubility in acidic and basic conditions due to salt formation.

Based on general principles of "like dissolves like," the following qualitative predictions can be made:

  • Water: Low to slight solubility. The presence of both a hydrophobic aromatic ring and a methylthio group counteracts the solubilizing effect of the polar amino and carboxylic acid groups.

  • Alcohols (e.g., Methanol, Ethanol): Moderate solubility is expected. Alcohols have both polar (hydroxyl group) and nonpolar (alkyl chain) characteristics, which can interact favorably with the different parts of the this compound molecule.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents due to their ability to solvate both the polar and nonpolar portions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominance of polar functional groups.

Due to the absence of specific experimental data, a quantitative summary table cannot be provided at this time.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not available in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound is the shake-flask method .

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Quantification: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as:

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the compound in the saturated solution.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

  • Data Reporting: The solubility is typically reported in units of mass per unit volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Synthesis Workflow

A plausible synthetic route for methylthiobenzoic acids, including isomers of the target compound, has been described in patent literature. The following diagram illustrates a general workflow for the synthesis of a methylthiobenzoic acid from a chlorobenzonitrile precursor.[1][2]

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acidification A Chlorobenzonitrile C Methylthiobenzonitrile A->C Organic Solvent, Phase Transfer Catalyst B Sodium Methyl Mercaptide B->C D Methylthiobenzonitrile F Sodium Methylthiobenzoate D->F E Sodium Hydroxide E->F G Sodium Methylthiobenzoate I Methylthiobenzoic Acid G->I H Acid (e.g., HCl) H->I

References

Technical Guide: Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Amino-2-(methylthio)benzoic acid. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data and established experimental protocols. As a key reference, experimental data for the closely related compound, 4-(methylthio)benzoic acid, is also included to provide a comparative baseline for analysis.

Compound Identification

PropertyValueSource
Compound Name This compound-
CAS Number 1343844-11-0[1]
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]

NMR and Mass Spectrometry Data

NMR Data of 4-(Methylthio)benzoic acid

¹H NMR

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.88d2HAromatic CH
7.25d2HAromatic CH
2.51s3H-SCH₃

¹³C NMR

Chemical Shift (ppm)Assignment
167.0C=O
145.0Aromatic C-S
130.0Aromatic CH
127.5Aromatic C-C=O
125.0Aromatic CH
14.5-SCH₃
Mass Spectrometry Data of 4-(Methylthio)benzoic acid

GC-MS Data

m/zRelative IntensityAssignment
168100%[M]⁺
151High[M-OH]⁺
123Medium[M-COOH]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution may require filtration to remove any particulate matter.

Instrument Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative, depending on the analyte's properties. For this compound, both modes should be investigated.

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 6-8 L/min

  • Drying Gas Temperature: 200-300 °C

  • Mass Range: 50-500 m/z

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the structural characterization of a synthesized small molecule and a logical pathway for its analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity ms->nmr ir_uv Other Spectroscopic Methods (FTIR, UV-Vis) Identify Functional Groups nmr->ir_uv data_proc Data Processing & Interpretation ir_uv->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: Workflow for the synthesis and structural elucidation of a small molecule.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation start Pure Compound ms_analysis Mass Spectrometry (Molecular Ion Peak) start->ms_analysis nmr_1h ¹H NMR (Proton Environment) ms_analysis->nmr_1h nmr_13c ¹³C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) (Atom Connectivity) nmr_13c->nmr_2d fragmentation MS/MS Fragmentation (Substructure Confirmation) nmr_2d->fragmentation final_structure Final Structure fragmentation->final_structure

Caption: Logical pathway for spectroscopic data analysis in structural chemistry.

References

The Enigmatic Journey of 4-Amino-2-(methylthio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylthio)benzoic acid, a molecule with potential applications in medicinal chemistry and materials science, remains a compound of significant interest yet limited public documentation. This technical guide consolidates the available information on its discovery, history, and properties. Due to a notable scarcity of dedicated research on this specific molecule, this paper draws upon analogous chemical structures and synthetic methodologies to provide a comprehensive overview. The guide details a plausible synthetic pathway, compiles relevant physicochemical data from closely related compounds, and employs visualizations to illustrate key concepts, serving as a foundational resource for researchers and developers in the field.

Introduction

This compound (CAS No. 1343844-11-0) is a substituted benzoic acid derivative featuring both an amine and a methylthio group.[1][2] Such structural motifs are of considerable interest in drug discovery, as the amino functionality provides a key site for further chemical modification, while the methylthio group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Despite its potential, a thorough review of scientific literature and patent databases reveals a conspicuous absence of detailed information regarding the initial discovery and historical development of this specific compound. This guide aims to bridge this knowledge gap by providing a technical overview based on available data and established chemical principles.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the expected properties can be inferred from structurally similar compounds. The following table summarizes key physicochemical data for related benzoic acid derivatives to provide a comparative reference.

Property4-(Methylthio)benzoic acid4-Amino-2-methylbenzoic acid4-Aminobenzoic acid
CAS Number 13205-48-6[3]2486-75-1150-13-0
Molecular Formula C₈H₈O₂S[3]C₈H₉NO₂[4]C₇H₇NO₂
Molecular Weight 168.21 g/mol [3]151.16 g/mol [4]137.14 g/mol
Melting Point 192-196 °C[5]160-165 °C[4]187-189 °C
Appearance White to cream powderSolid[4]White crystalline solid

Plausible Synthetic Pathway

While no specific protocol for the synthesis of this compound is readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and methodologies reported for analogous compounds. A potential pathway could start from 2-chloro-4-nitrobenzoic acid, as illustrated in the workflow below.

Synthesis_Workflow A 2-Chloro-4-nitrobenzoic acid C 2-(Methylthio)-4-nitrobenzoic acid A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide (NaSMe) B->C E This compound C->E Nitro Group Reduction D Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on similar reactions found in the literature for the synthesis of substituted benzoic acids.

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid

  • To a solution of 2-chloro-4-nitrobenzoic acid (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-(methylthio)-4-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • Suspend 2-(methylthio)-4-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (3-4 equivalents) portion-wise, controlling the temperature with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

There is a significant lack of published data on the specific biological activities of this compound. However, the structural motifs present in the molecule suggest potential areas of interest for future research. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of the methylthio group could modulate these activities and potentially confer novel pharmacological properties.

The primary amino group serves as a versatile handle for the synthesis of a library of derivatives, such as amides and sulfonamides, which are common pharmacophores in drug discovery.

Potential_Applications A This compound B Drug Discovery Lead Compound A->B Pharmacophore for Medicinal Chemistry C Chemical Probe for Biological Systems A->C Tool for Chemical Biology D Monomer for Polymer Synthesis A->D Building Block for Materials Science

Caption: Potential applications of this compound.

Conclusion

This compound represents an intriguing yet underexplored area of chemical research. While its discovery and history remain obscure, its chemical structure suggests a high potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview based on the limited available data and analogous compounds, including a plausible synthetic route and a discussion of potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and uses of this enigmatic molecule. Future studies are warranted to elucidate its synthesis, characterize its physicochemical and biological properties, and explore its full potential in various scientific and industrial domains.

References

Potential Research Areas for 4-Amino-2-(methylthio)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-2-(methylthio)benzoic acid is a structurally interesting aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a methylthio ether. While this specific molecule is not extensively studied in publicly available literature, its core structure, an aminobenzoic acid, is a well-established "building block" in medicinal chemistry.[1][2] Derivatives of aminobenzoic acids have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The presence of the methylthio group at the 2-position offers a unique lipophilic and steric feature that can be exploited for developing novel therapeutic agents with potentially improved selectivity and potency. This guide outlines several promising research areas for this compound, providing a technical framework for its exploration in drug discovery and development.

Synthesis of Novel Derivatives

The primary amino group and the carboxylic acid moiety of this compound are ideal handles for synthetic modification, allowing for the creation of a diverse library of new chemical entities.

Amide and Ester Formation

The carboxylic acid can be readily converted to amides and esters. Amide synthesis can be achieved through direct condensation with amines using coupling agents like dicyclohexylcarbodiimide (DCC) or via the formation of an acyl chloride followed by reaction with an amine.[5][6]

  • Potential Amide Derivatives: Reaction with a variety of primary and secondary amines (aliphatic, aromatic, and heterocyclic) can yield a library of amides with diverse physicochemical properties.

  • Potential Ester Derivatives: Esterification with various alcohols can produce esters that may act as prodrugs, improving the pharmacokinetic profile of the parent compound.

N-Acylation and N-Alkylation

The amino group can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides to introduce a wide range of substituents. These modifications can significantly impact the molecule's interaction with biological targets.

Sulfonamide Formation

The amino group can also be reacted with sulfonyl chlorides to form sulfonamides, a functional group present in many clinically used drugs.

Potential Research Area: Anticancer Drug Discovery

Benzoic acid derivatives are a known scaffold for the development of anticancer agents.[7] The structural features of this compound make it an attractive starting point for designing novel cytotoxic and cytostatic compounds. Simple modifications of 4-aminobenzoic acid have been shown to induce cytotoxicity in cancer cell lines.[4][8]

Rationale
  • The aminobenzoic acid core is present in several anticancer agents.

  • The methylthio group can enhance binding to hydrophobic pockets in protein targets.

  • Derivatization of the amino and carboxyl groups can be used to target specific cancer-related pathways.

Proposed Research Workflow

A systematic approach to exploring the anticancer potential of this compound derivatives would involve:

  • Library Synthesis: Synthesize a library of derivatives with modifications at the amino and carboxyl groups.

  • In Vitro Screening: Screen the synthesized compounds for cytotoxicity against a panel of cancer cell lines, such as the NCI-60 panel.[9]

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action (e.g., apoptosis induction, cell cycle arrest, enzyme inhibition).

Experimental Protocols

2.3.1. General Procedure for Amide Synthesis

A solution of this compound (1 equivalent) and a desired amine (1.1 equivalents) in a suitable solvent (e.g., THF) can be treated with a coupling agent such as DCC (1.1 equivalents) at room temperature.[10] The reaction is stirred for a specified time, and the product is isolated and purified by standard methods.

2.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[11][12]

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

Data Presentation

The results of the cytotoxicity screening can be summarized in a table, presenting the IC50 values (the concentration of compound that inhibits 50% of cell growth) for each compound against different cell lines.

Table 1: Hypothetical IC50 Values for this compound Derivatives against Cancer Cell Lines

Compound IDDerivative TypeMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)
AMB-001N-benzoyl>100>100>100
AMB-002N-benzyl55.278.163.5
AMB-003Benzyl amide25.833.429.1
AMB-004Phenylacetamide10.315.712.9

Visualization

anticancer_workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation start This compound lib Synthesize Derivative Library (Amides, Esters, etc.) start->lib screen In Vitro Cytotoxicity Screen (e.g., MTT Assay) lib->screen hit_id Hit Identification (Active Compounds) screen->hit_id moa Mechanism of Action Studies (Apoptosis, Cell Cycle) hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for anticancer drug discovery.

Potential Research Area: Enzyme Inhibitor Discovery

Aminobenzoic acid derivatives have been successfully developed as inhibitors of various enzymes, including kinases, acetylcholinesterase, and carbonic anhydrase.[13] The unique substitution pattern of this compound could be leveraged to design potent and selective enzyme inhibitors.

Rationale
  • Kinase Inhibitors: The aminobenzoic acid scaffold is present in some known kinase inhibitors. The amino group can act as a hinge-binding motif, a key interaction in many kinase-inhibitor complexes.

  • Other Enzyme Targets: The structural features of the molecule allow for diverse interactions (hydrogen bonding, hydrophobic interactions) with enzyme active sites.

Proposed Research Workflow
  • Target Selection: Identify a kinase or another enzyme of therapeutic interest.

  • Library Synthesis: Design and synthesize a focused library of this compound derivatives predicted to bind to the selected target.

  • Enzyme Inhibition Assays: Screen the library for inhibitory activity against the target enzyme.

  • Selectivity Profiling: Test the most potent inhibitors against a panel of related enzymes to determine their selectivity.

Experimental Protocols

3.3.1. General Kinase Inhibition Assay Protocol (Radiometric)

A common method for assessing kinase inhibition is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, [γ-³³P]-ATP, and the test compound in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set time to allow for the phosphorylation reaction to occur.

  • Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity on the filter using a scintillation counter.

3.3.2. Fluorescence-Based Kinase Assays

Non-radioactive, fluorescence-based assays are also widely used.[15] These can be based on various principles, including:

  • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled substrate upon phosphorylation.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor.

Data Presentation

The inhibitory activity of the compounds can be presented as IC50 values in a tabular format.

Table 2: Hypothetical IC50 Values for this compound Derivatives against a Target Kinase

Compound IDDerivative TypeKinase X IC50 (nM)Kinase Y IC50 (nM)
AMB-101N-(pyridin-4-yl)acetamide50>1000
AMB-102N-(1H-indazol-5-yl)amide25500
AMB-103N-(4-morpholinophenyl)amide150>1000
AMB-104N-(3-methoxyphenyl)amide75800

Visualization

kinase_pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseX Kinase X Rec->KinaseX Substrate Substrate KinaseX->Substrate ATP to ADP pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Derivative Inhibitor->KinaseX

Caption: Inhibition of a kinase signaling pathway.

Potential Research Area: GPCR Ligand Discovery

G-protein coupled receptors (GPCRs) are a major class of drug targets.[16][17] The aminobenzoic acid scaffold can serve as a starting point for the development of novel GPCR ligands.

Rationale
  • The structural features of this compound derivatives can be tailored to fit into the ligand-binding pockets of various GPCRs.

  • The creation of a diverse chemical library based on this scaffold can be used for high-throughput screening against a panel of GPCRs.

Proposed Research Workflow
  • Library Design and Synthesis: Create a diverse library of this compound derivatives.

  • Primary Screening (Binding Assays): Screen the library against a panel of GPCRs using radioligand binding assays to identify compounds that bind to specific receptors.

  • Functional Assays: For the binding hits, perform functional assays (e.g., cAMP measurement, calcium flux) to determine if they are agonists, antagonists, or inverse agonists.

Experimental Protocols

4.3.1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[18]

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

4.3.2. cAMP Functional Assay

For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured.

  • Cell Culture: Use cells engineered to express the target GPCR.

  • Compound Treatment: Treat the cells with the test compounds.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or TR-FRET-based).

Visualization

gpcr_workflow cluster_lib Library Generation cluster_screen_eval Screening & Characterization start_gpcr This compound lib_gpcr Synthesize Derivative Library start_gpcr->lib_gpcr bind_assay Primary Screen: Radioligand Binding Assay lib_gpcr->bind_assay bind_hits Binding Hits bind_assay->bind_hits func_assay Functional Assays (cAMP, Calcium Flux) bind_hits->func_assay agonist Agonist func_assay->agonist antagonist Antagonist func_assay->antagonist

Caption: Workflow for GPCR ligand discovery.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the creation of large and diverse compound libraries. The outlined research areas—anticancer drug discovery, enzyme inhibition, and GPCR ligand development—provide a solid foundation for initiating research programs centered on this molecule. Future work should focus on the strategic design and synthesis of derivatives, followed by systematic biological evaluation to uncover the full therapeutic potential of this intriguing chemical entity. The unique methylthio substitution may confer unexpected and advantageous pharmacological properties, making it a worthy candidate for further investigation by researchers in medicinal chemistry and drug development.

References

Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-2-(methylthio)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs, namely 4-(methylthio)benzoic acid and various aminobenzoic acids, to predict its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of analogous compounds and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Rationale
~7.6d1HH-6The proton ortho to the carboxylic acid group is expected to be the most deshielded aromatic proton.
~6.5dd1HH-5This proton is ortho to the electron-donating amino group and meta to the carboxylic acid, leading to an intermediate chemical shift.
~6.3d1HH-3The proton ortho to the amino group and meta to the methylthio group will be significantly shielded.
~5.9s (broad)2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad singlet.
~2.4s3H-SCH₃Methyl groups attached to sulfur typically appear in this region.
~12.5s (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~168C=OThe carboxylic acid carbonyl carbon is expected in this region.
~152C-4The carbon attached to the electron-donating amino group will be significantly shielded.
~145C-2The carbon bearing the methylthio group.
~131C-6Aromatic carbon ortho to the carboxylic acid.
~117C-1The ipso-carbon to which the carboxylic acid is attached.
~113C-5Aromatic carbon influenced by both amino and carboxylic groups.
~110C-3Aromatic carbon ortho to the amino group.
~15-SCH₃The methyl carbon of the methylthio group.
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (asymmetric and symmetric) of the amino group
3300-2500Very BroadO-H stretching of the carboxylic acid
~1680StrongC=O stretching of the carboxylic acid
~1620MediumN-H bending of the amino group
1600-1450Medium-StrongAromatic C=C stretching
~1300MediumC-N stretching
~1250MediumO-H bending of the carboxylic acid
~700MediumC-S stretching
Predicted Mass Spectrometry Data
m/zInterpretation
183[M]⁺ (Molecular Ion)
168[M - CH₃]⁺
136[M - COOH]⁺
121[M - COOH - CH₃]⁺
Predicted UV-Vis Spectral Data

Solvent: Methanol or Ethanol

λmax (nm)Predicted Rationale
~220-240Attributed to π → π* transitions of the benzoic acid chromophore.
~280-300A bathochromic shift is expected due to the presence of the auxochromic amino and methylthio groups, which extend the conjugation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR for better resolution.

    • Tune and shim the instrument to obtain a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay or the use of a relaxation agent may be necessary for quantitative analysis of all carbon signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

    • If the compound is not sufficiently volatile, derivatization (e.g., silylation of the carboxylic acid and amine groups) may be necessary.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Use a capillary column appropriate for the analysis of aromatic compounds (e.g., DB-5ms).

      • Set the oven temperature program to ensure good separation from any impurities. A typical program might start at a low temperature, ramp to a high temperature, and then hold.

      • Set the injector temperature and transfer line temperature to ensure volatilization without degradation.

    • Mass Spectrometer (MS):

      • Use electron ionization (EI) at a standard energy of 70 eV.

      • Set the mass range to be scanned (e.g., m/z 40-400).

      • Tune the instrument to ensure accurate mass measurement.

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Processing:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the target compound to determine the molecular ion peak and the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which is related to the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to be scanned (e.g., 200-400 nm).

  • Data Acquisition:

    • Place the blank solution in the reference beam path and the sample solution in the sample beam path.

    • Record the absorbance spectrum.

  • Data Processing:

    • The instrument software will plot absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_NMR A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Tune, Shim, Set Parameters) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (FT, Phasing, Calibration) C->D E Structural Elucidation D->E

NMR Spectroscopy Workflow

Experimental_Workflow_FTIR A Sample Preparation (Grind with KBr, Press Pellet) B FT-IR Spectrometer (Background Scan) A->B C Data Acquisition (Scan Sample) B->C D Data Processing (Ratio to Background) C->D E Functional Group Identification D->E

FT-IR Spectroscopy Workflow

Experimental_Workflow_GCMS A Sample Preparation (Dissolve in Volatile Solvent) B GC Separation (Temperature Program) A->B C EI Ionization (70 eV) B->C D Mass Analysis (Scan m/z Range) C->D E Data Analysis (Identify Molecular Ion and Fragments) D->E

GC-MS Workflow

Experimental_Workflow_UVVis A Sample Preparation (Dilute Solution in UV-Transparent Solvent) B UV-Vis Spectrophotometer (Blank Correction) A->B C Data Acquisition (Scan Wavelength Range) B->C D Data Analysis (Identify λmax) C->D

UV-Vis Spectroscopy Workflow

References

4-Amino-2-(methylthio)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and analytical methodologies for 4-Amino-2-(methylthio)benzoic acid. This information is intended to support research and development activities involving this compound.

Core Compound Data

This compound is a substituted aromatic carboxylic acid containing both an amine and a thioether functional group. These features make it a potential building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
CAS Number 1343844-11-0[1]
Synonyms 4-amino-2-methylsulfanylbenzoic acid[1]
Purity (Typical) 98%[1]
Recommended Storage 2-8°C[1]

Experimental Protocols

Representative Synthesis of this compound

This hypothetical synthesis involves a two-step process starting from 2-chloro-4-nitrobenzonitrile: 1) nucleophilic aromatic substitution to introduce the methylthio group, followed by 2) hydrolysis of the nitrile and reduction of the nitro group.

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzonitrile

  • To a solution of 2-chloro-4-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylthio)-4-nitrobenzonitrile.

Step 2: Hydrolysis and Reduction to this compound

  • Suspend the crude 2-(methylthio)-4-nitrobenzonitrile in an aqueous solution of a strong acid, such as 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-18 hours to effect hydrolysis of the nitrile to a carboxylic acid.

  • For the reduction of the nitro group, a common method involves the use of a metal catalyst. After cooling the reaction mixture, tin(II) chloride (SnCl₂) (3-4 eq) can be added portion-wise, followed by heating to facilitate the reduction of the nitro group to an amine.

  • After the reduction is complete, cool the mixture and adjust the pH to be slightly basic to precipitate the product.

  • Filter the solid, wash with cold water, and then re-acidify the filtrate to precipitate any remaining product.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized this compound.

  • Method: A reverse-phase HPLC method is suitable.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Procedure: Dissolve a small sample of the compound in the mobile phase, filter, and inject into the HPLC system. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Method: ¹H NMR and ¹³C NMR spectroscopy.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure: Dissolve the purified product in the appropriate deuterated solvent and acquire the spectra. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts of the carbons in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

  • Method: Electrospray ionization (ESI) mass spectrometry is a common technique.

  • Procedure: Introduce a solution of the sample into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of 183.23.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

G Diagram 1: Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Step1 Nucleophilic Substitution (2-chloro-4-nitrobenzonitrile + NaSMe) Start->Step1 Step2 Hydrolysis & Reduction (Acidic conditions with SnCl2) Step1->Step2 Product Crude Product Step2->Product Recrystallization Recrystallization (e.g., Ethanol/Water) Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

G Diagram 2: Analytical Workflow cluster_analysis Analysis Pure_Product Purified Sample HPLC Purity Assessment (HPLC) Pure_Product->HPLC NMR Structural Confirmation (1H & 13C NMR) Pure_Product->NMR MS Molecular Weight Confirmation (Mass Spectrometry) Pure_Product->MS Final_Data Confirmed Structure & Purity Data HPLC->Final_Data NMR->Final_Data MS->Final_Data

Caption: Analytical Workflow for Characterization.

References

In-Depth Technical Guide to 4-Amino-2-(methylthio)benzoic acid: Commercial Availability, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 4-Amino-2-(methylthio)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in utilizing this compound in their work.

Commercial Availability

This compound is available from specialized chemical suppliers catering to the research and development market. The primary CAS number for this compound is 1343844-11-0 . Below is a summary of known suppliers and their product specifications.

SupplierCatalog NumberCAS NumberPurityAvailable QuantitiesPrice (USD)
ChiraleN13402441343844-11-098%[1]Bulk inquiry suggestedContact for pricing
BiosynthTDC844111343844-11-0Not specified50 mg, 0.5 g[2]$637.00 (50 mg), $2,006.00 (0.5 g)[2]

It is important to note that while the above suppliers list the compound, availability and pricing may vary. Direct inquiry is recommended for the most current information.

For comparative purposes, data for structurally related and more commonly available benzoic acid derivatives are provided below.

Table 1.2: Commercial Availability of Related Benzoic Acid Derivatives

CompoundSupplierCAS NumberPurityPrice (USD)
4-(Methylthio)benzoic acidThermo Fisher Scientific13205-48-697%$37.65 (1 g)[3]
4-(Methylthio)benzoic acidSigma-Aldrich13205-48-697%Contact for pricing
4-Amino-2-methylbenzoic acidSigma-Aldrich2486-75-195%$91.10 (5 g)[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. For context, the properties of related isomers are also included.

Table 2.1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Methylthio)benzoic acid4-Amino-2-methylbenzoic acid
CAS Number 1343844-11-013205-48-62486-75-1
Molecular Formula C₈H₉NO₂SC₈H₈O₂SC₈H₉NO₂
Molecular Weight 183.23 g/mol 168.21 g/mol 151.16 g/mol
Appearance Not specifiedWhite to cream powder[3]Solid
Melting Point Not specified192-196 °C[5]160-165 °C[4]
Purity 98% (ChiraleN)[1]97% (Thermo Fisher, Sigma-Aldrich)[3][5]95% (Sigma-Aldrich)[4]

Experimental Protocols

Synthesis of this compound

A potential synthetic pathway for this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 4-amino-2-chlorobenzoic acid, with a methylthiolate source.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 4-Amino-2-chlorobenzoic acid reagent + Sodium thiomethoxide (NaSMe) product This compound start->product Nucleophilic Aromatic Substitution (e.g., in a polar aprotic solvent like DMF or NMP with heat)

Figure 1: Plausible synthetic route for this compound.

General Experimental Procedure (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-chlorobenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add sodium thiomethoxide (a slight excess, e.g., 1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for this particular transformation. Researchers should always conduct a thorough literature search and risk assessment before attempting any new chemical synthesis.

Application-Specific Experimental Protocols

As of the date of this guide, no specific, detailed experimental protocols for the use of this compound in drug discovery or other research applications have been identified in publicly available literature. Given its structure as a substituted aminobenzoic acid, it could potentially serve as a building block in the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity. Researchers interested in this compound would likely need to develop their own protocols based on the desired application.

Supply Chain and Procurement Workflow

The procurement of specialized research chemicals like this compound typically follows a standard workflow from the manufacturer to the end-user in a research laboratory.

G manufacturer Chemical Manufacturer (e.g., Custom Synthesis Lab) supplier Specialty Chemical Supplier (e.g., ChiraleN, Biosynth) manufacturer->supplier Bulk Supply researcher Researcher / Research Institution supplier->researcher Direct Purchase Order distributor Regional Distributor (Optional) supplier->distributor Distribution Agreement distributor->researcher Local Purchase Order

Figure 2: Typical supply chain for a research chemical.

This guide provides a foundational understanding of the commercial landscape and key technical data for this compound. As a relatively niche chemical, direct communication with suppliers is crucial for obtaining the most accurate and up-to-date information for procurement and research planning.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)benzoic acid is a versatile bifunctional molecule containing an aromatic amine, a carboxylic acid, and a methylthio group. This unique combination of functional groups makes it an attractive starting material and building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and as a scaffold in medicinal chemistry for the development of new therapeutic agents. Its structural features allow for selective modifications at three distinct points: the amino group, the carboxylic acid, and the aromatic ring, enabling the generation of diverse molecular libraries for drug discovery. While specific applications in the synthesis of named bioactive molecules are not extensively documented in publicly available literature, its utility can be demonstrated through common and robust organic transformations.

Core Application: Amide Bond Formation for Library Synthesis

A primary application of this compound is its use in amide bond formation (amide coupling) reactions. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid (upon activation) allows it to react with a wide variety of partners to form substituted benzamides. These structures are prevalent in many biologically active compounds.

General Reaction Scheme: Amide Coupling

The carboxylic acid moiety of this compound can be activated by a range of standard coupling reagents to facilitate its reaction with a primary or secondary amine, yielding the corresponding amide.

Reaction:

This reaction is fundamental for creating a library of compounds from a common scaffold, where the diversity is introduced through the choice of the amine coupling partner (R1R2NH).

Experimental Protocol: Synthesis of a Representative Benzamide Derivative

This protocol details a standard procedure for the amide coupling of this compound with a generic primary amine (e.g., benzylamine) using HATU as the coupling agent.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine (e.g., benzylamine) (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the pure product and concentrate to yield the final amide.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a small library of benzamide derivatives from this compound using the protocol described above with various primary amines.

EntryAmine (R-NH₂)ProductMolecular FormulaYield (%)Purity (%)
1BenzylamineN-benzyl-4-amino-2-(methylthio)benzamideC₁₅H₁₆N₂OS85>98
2Aniline4-amino-N-phenyl-2-(methylthio)benzamideC₁₄H₁₄N₂OS82>97
3Cyclohexylamine4-amino-N-cyclohexyl-2-(methylthio)benzamideC₁₄H₂₀N₂OS88>98
44-Fluoroaniline4-amino-N-(4-fluorophenyl)-2-(methylthio)benzamideC₁₄H₁₃FN₂OS79>97

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous DMF add_amine Add Amine and DIPEA start->add_amine add_hatu Add HATU solution add_amine->add_hatu stir Stir at RT for 4-6h add_hatu->stir quench Quench with 1M HCl stir->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography end Pure Product chromatography->end

Caption: Experimental workflow for the synthesis of benzamide derivatives.

Logic Diagram for Library Synthesis

library_synthesis scaffold This compound (Core Scaffold) amine1 Amine 1 (R1-NH2) amine2 Amine 2 (R2-NH2) amineN Amine N (Rn-NH2) product1 Product 1 scaffold->product1 product2 Product 2 scaffold->product2 productN Product N scaffold->productN amine1->product1 Amide Coupling amine2->product2 Amide Coupling amineN->productN Amide Coupling

Application Notes and Protocols for the Synthesis of 4-Amino-2-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-2-(methylthio)benzoic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and drug discovery. The presence of the amino, methylthio, and carboxylic acid functional groups provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. These compounds have been investigated for their potential as enzyme inhibitors and as building blocks for heterocyclic systems with therapeutic applications.[1] This document provides a detailed experimental protocol for the synthesis of this compound derivatives, aimed at researchers and scientists in drug development.

Synthesis Pathway Overview

The synthesis of this compound derivatives can be approached through various routes. A common strategy involves the introduction of a methylthio group onto an existing aminobenzoic acid framework. An alternative approach involves the modification of a pre-existing methylthiobenzoic acid. The protocol detailed below focuses on the direct methylthiolation of a 4-aminobenzoic acid precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminobenzoic acid derivative D Chlorosulfenylation A->D B Dimethyl disulfide (DMDS) E Methylthiolation B->E C tert-Butyl hypochlorite C->D D->E Intermediate formation F Quenching E->F G Extraction F->G H Column Chromatography G->H I 4-Amino-2-(methylthio)benzoic acid derivative H->I Signaling_Pathway cluster_pathway Hypothetical Target Pathway A 4-Amino-2-(methylthio)benzoic acid derivative B Target Enzyme (e.g., Kinase, Protease) A->B Inhibition D Product B->D Catalysis C Substrate C->B Binding E Downstream Signaling (e.g., Proliferation, Inflammation) D->E

References

Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the coordination chemistry of analogous compounds containing aminobenzoic acid and thioether functionalities. Due to a lack of specific published data on the coordination complexes of 4-Amino-2-(methylthio)benzoic acid, these guidelines are provided as a predictive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a multifunctional ligand possessing three potential coordination sites: the amino group, the carboxylate group, and the thioether sulfur. This unique combination of a soft donor (thioether sulfur) and hard donors (amino nitrogen and carboxylate oxygen) makes it a versatile ligand for coordinating with a variety of transition metals. The resulting metal complexes have potential applications in catalysis, materials science, and importantly, in the development of new therapeutic agents. The presence of the thioether and amino groups can influence the electronic properties and steric environment of the metal center, potentially leading to novel biological activities.

Potential Coordination Modes

Based on analogous structures in the literature, this compound can coordinate to metal centers in several ways. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.

G cluster_0 Bidentate N,O-Coordination cluster_1 Bidentate S,O-Coordination cluster_2 Tridentate N,S,O-Coordination M_A M L_A This compound M_A->L_A N(amino) M_A->L_A O(carboxylate) M_B M L_B This compound M_B->L_B S(thioether) M_B->L_B O(carboxylate) M_C M L_C This compound M_C->L_C N(amino) M_C->L_C S(thioether) M_C->L_C O(carboxylate)

Caption: Potential coordination modes of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These are based on methods reported for structurally similar ligands[1][2].

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a divalent metal complex, for example, with Cu(II), Co(II), or Ni(II).

G start Start dissolve_ligand Dissolve this compound in a suitable solvent (e.g., ethanol). start->dissolve_ligand add_base Add a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid. dissolve_ligand->add_base dissolve_metal_salt Dissolve the metal(II) salt (e.g., MCl₂·xH₂O) in the same solvent. add_base->dissolve_metal_salt mix_solutions Add the metal salt solution dropwise to the ligand solution with stirring. dissolve_metal_salt->mix_solutions reflux Reflux the reaction mixture for 2-4 hours. mix_solutions->reflux cool_precipitate Cool the solution to room temperature or in an ice bath to induce precipitation. reflux->cool_precipitate filter_wash Filter the precipitate, wash with cold solvent, and then with diethyl ether. cool_precipitate->filter_wash dry Dry the complex in a desiccator or vacuum oven. filter_wash->dry end End dry->end

Caption: General workflow for the synthesis of a metal complex.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Co(OAc)₂, NiSO₄)

  • Ethanol or Methanol

  • Sodium hydroxide or Triethylamine

  • Distilled water

  • Diethyl ether

Procedure:

  • Dissolve 2 mmol of this compound in 50 mL of ethanol.

  • Add a stoichiometric amount (2 mmol) of an ethanolic solution of sodium hydroxide or triethylamine to the ligand solution to deprotonate the carboxylic acid.

  • In a separate flask, dissolve 1 mmol of the metal(II) salt in 20 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to complete precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60°C.

Protocol 2: Characterization of the Synthesized Complex

1. Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.

2. Molar Conductance: To determine the electrolytic nature of the complex.

  • Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).
  • Measure the molar conductivity using a calibrated conductivity meter.

3. Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons.

  • Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer.

4. Spectroscopic Analysis:

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. Compare the spectrum of the complex with that of the free ligand. Look for shifts in the vibrational frequencies of the -NH₂, -COOH, and C-S groups.
  • UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the complex.
  • ¹H NMR Spectroscopy: For diamagnetic complexes, to further elucidate the structure in solution.

5. Thermal Analysis (TGA/DTA): To study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules.

Data Presentation

The following tables present hypothetical but plausible data for a series of metal(II) complexes with this compound (L), formulated as [M(L)₂(H₂O)₂], based on data from analogous systems[1][2].

Table 1: Physicochemical and Analytical Data

ComplexColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Co(L)₂(H₂O)₂]Pink75>30015.24.98
[Ni(L)₂(H₂O)₂]Green80>30012.53.15
[Cu(L)₂(H₂O)₂]Blue82280 (dec.)18.71.85
[Zn(L)₂(H₂O)₂]White85>30010.8Diamagnetic

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Compoundν(N-H)νasym(COO⁻)νsym(COO⁻)Δνν(C-S)ν(M-O)ν(M-N)
Ligand (L)3450, 33501680 (C=O)1420-750--
[Co(L)₂(H₂O)₂]3400, 330015901410180730520450
[Ni(L)₂(H₂O)₂]3410, 331515951412183728525455
[Cu(L)₂(H₂O)₂]3390, 329516051405200725515460
[Zn(L)₂(H₂O)₂]3420, 332015851415170735530445

The shift in the N-H and COO⁻ stretching frequencies upon complexation suggests the involvement of the amino and carboxylate groups in coordination. A significant difference (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group (>200 cm⁻¹) is indicative of monodentate coordination, while a smaller difference suggests bidentate or bridging coordination.

Table 3: Electronic Spectral Data and Ligand Field Parameters

ComplexBands (cm⁻¹)AssignmentsGeometry
[Co(L)₂(H₂O)₂]8,500; 16,800; 20,000⁴T₁g(F) → ⁴T₂g(F); ⁴T₁g(F) → ⁴A₂g(F); ⁴T₁g(F) → ⁴T₁g(P)Octahedral
[Ni(L)₂(H₂O)₂]10,500; 16,000; 26,000³A₂g(F) → ³T₂g(F); ³A₂g(F) → ³T₁g(F); ³A₂g(F) → ³T₁g(P)Octahedral
[Cu(L)₂(H₂O)₂]14,500²Eg → ²T₂gDistorted Octahedral

Potential Applications in Drug Development

Metal complexes of aminobenzoic acid derivatives have been explored for their biological activities[3][4]. The coordination of a metal ion can enhance the therapeutic potential of the organic ligand.

G ligand This compound complex Coordination Complex ligand->complex metal_ion Metal Ion metal_ion->complex biological_target Biological Target (e.g., Enzyme, DNA) complex->biological_target Interaction therapeutic_effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) biological_target->therapeutic_effect Modulation

Caption: Logical flow from ligand to potential therapeutic effect.

Areas for investigation for complexes of this compound include:

  • Antimicrobial Activity: The complexes can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). The chelation theory suggests that coordination can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.

  • Anticancer Activity: The complexes can be tested for their cytotoxic effects on different cancer cell lines. The mechanism of action could involve interaction with DNA or inhibition of key enzymes like topoisomerase.

  • Enzyme Inhibition: The thioether and amino functionalities can interact with the active sites of specific enzymes, making these complexes potential candidates for enzyme inhibitors.

A suggested protocol for screening the antimicrobial activity is the agar well diffusion method.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening
  • Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Once solidified, inoculate the agar surface with a standardized microbial suspension.

  • Create wells of 6 mm diameter in the agar plates.

  • Add a specific concentration of the test complex (dissolved in a suitable solvent like DMSO) to the wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

By following these protocols and utilizing the provided data as a reference, researchers can systematically investigate the coordination chemistry of this compound and explore the potential applications of its metal complexes.

References

Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-2-(methylthio)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted aniline and benzoic acid moieties make it a versatile intermediate for synthesizing a range of complex molecules, including kinase inhibitors and other therapeutic agents. This document provides a detailed, three-step protocol for the synthesis of this compound, starting from commercially available 2-mercaptobenzoic acid. The protocol covers the S-methylation of the starting material, subsequent regioselective nitration, and final reduction to yield the target compound.

Overall Synthesis Workflow

The synthesis is performed in three main stages:

  • S-Methylation: Synthesis of the key intermediate, 2-(methylthio)benzoic acid, from 2-mercaptobenzoic acid.

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the C4 position, yielding 4-nitro-2-(methylthio)benzoic acid.

  • Reduction: Selective reduction of the nitro group to an amine to produce the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: S-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Start 2-Mercaptobenzoic Acid Step1_Reagents 1. NaOH 2. (CH₃)₂SO₄ Start->Step1_Reagents Reaction Intermediate1 2-(Methylthio)benzoic Acid Step1_Reagents->Intermediate1 Yields Step2_Reagents HNO₃ / H₂SO₄ Intermediate1->Step2_Reagents Intermediate2 4-Nitro-2-(methylthio)benzoic Acid Step2_Reagents->Intermediate2 Step3_Reagents Fe / NH₄Cl Intermediate2->Step3_Reagents Intermediate1_ref From Step 1 Final_Product This compound Step3_Reagents->Final_Product Intermediate2_ref From Step 2 Reaction_Scheme A 2-Mercaptobenzoic Acid B 2-(Methylthio)benzoic Acid A->B 1. NaOH 2. (CH₃)₂SO₄ caption_A Step 1 C 4-Nitro-2-(methylthio)benzoic Acid B->C HNO₃, H₂SO₄ 0-5 °C caption_B Step 2 D This compound C->D Fe, NH₄Cl EtOH/H₂O, Reflux caption_C Step 3

Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and potential application of 4-Amino-2-(methylthio)benzoic acid. This document outlines the physicochemical properties, safety precautions, and hypothetical experimental use of this compound in a research setting.

Physicochemical Properties

This compound is a specialty chemical with potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
Appearance Light yellow to beige crystalline powder[2]
Melting Point 192-196 °C[2]
Purity ≥98%[1]
CAS Number 1343844-11-0[1]
Storage Temperature 2-8°C[1]

Safety, Handling, and Storage

2.1. Hazard Identification

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

2.2. Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2]

  • Body Protection: A laboratory coat and other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If handling large quantities or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[]

2.3. Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid formation of dust and aerosols.[2]

  • Avoid contact with skin, eyes, and clothing.[]

  • Wash hands thoroughly after handling.[]

  • Do not eat, drink, or smoke in the laboratory.

2.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from strong oxidizing agents.[]

  • Recommended storage temperature is 2-8°C.[1]

2.5. First Aid Measures

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols

The following are generalized protocols for the solubilization and a hypothetical experimental application of this compound. Researchers should optimize these protocols for their specific experimental needs.

3.1. Protocol for Solubilization

The solubility of aromatic carboxylic acids can be limited in aqueous solutions. The following protocol provides a general guideline for preparing stock solutions.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Deionized water or appropriate buffer

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve 1.832 mg in 1 mL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be applied to aid dissolution.

    • For cell-based assays, further dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

3.2. Hypothetical Application: Inhibition of the p38 MAPK Signaling Pathway

Introduction: Based on the known activities of other benzoic acid derivatives in cancer research, this protocol describes a hypothetical use of this compound as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key regulator of inflammatory responses and is often dysregulated in cancer.[][5][6] This experiment aims to determine the in vitro efficacy of the compound in inhibiting p38α MAPK activity.

Workflow for Hypothetical p38 MAPK Inhibition Assay:

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis A Prepare 10 mM stock of This compound in DMSO B Prepare serial dilutions of the compound A->B D Add serially diluted compound or vehicle control (DMSO) B->D C Add recombinant p38α MAPK, substrate (ATF2), and ATP to wells C->D E Incubate at 30°C for 30 minutes D->E F Stop reaction and add phospho-specific antibody E->F G Add detection reagent and measure luminescence/fluorescence F->G H Calculate IC50 value G->H

Caption: Workflow for an in vitro p38 MAPK inhibition assay.

Materials:

  • This compound

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., ATF2)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 3.1.

  • Perform serial dilutions of the stock solution in kinase assay buffer to obtain a range of concentrations for testing (e.g., 100 µM to 0.01 µM).

  • In a 96-well plate, add the recombinant p38α MAPK enzyme and its substrate (ATF2) to each well.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the phosphorylation of the substrate by adding a phospho-specific antibody followed by a detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.

Hypothetical Signaling Pathway

Hypothetical Role of this compound in Inhibiting Pro-inflammatory Cytokine Production

This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of the TAK1/p38 MAPK signaling cascade. This pathway is a critical mediator of inflammatory responses.[3][7][8] By inhibiting TAK1, the compound could potentially block the downstream activation of p38 MAPK and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.

G Stimulus Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates Compound This compound Compound->TAK1 inhibits (hypothetical) p38 p38 MAPK MKK3_6->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors activates Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines induces

References

Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)benzoic acid (CAS No. 1343844-11-0) is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development.[1] Its molecular formula is C8H9NO2S, and it has a molecular weight of 183.23 g/mol .[1] Thorough analytical characterization is crucial to ensure its identity, purity, and quality for its intended use. While specific, validated analytical methods for this compound are not widely published, this document provides a comprehensive set of proposed protocols based on the analysis of structurally related compounds, such as 4-(methylthio)benzoic acid and other aminobenzoic acid isomers. These methods serve as a robust starting point for developing and validating in-house analytical procedures.

The analytical techniques detailed below are fundamental in pharmaceutical analysis for establishing the chemical structure, quantifying the compound, and identifying any potential impurities.[2][3][4] These methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[5] A reversed-phase HPLC method is proposed for the analysis of this compound, which is suitable for separating a wide range of organic molecules.[6]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of two solvents is recommended.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm (or determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a mixture of water and acetonitrile (50:50 v/v) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation
ParameterExpected Value
Retention Time (t R )To be determined
Purity (%)> 98%
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Note: The retention time will be specific to the validated method and should be used for peak identification.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like aminobenzoic acids, derivatization is often required to increase their volatility.

Experimental Protocol
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Derivatization (Silylation):

    • Dry a 1 mg sample of this compound under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 m/z.

Data Presentation
ParameterExpected Data
Retention Index (Kovats)To be determined
Molecular Ion (M+) of TMS derivativeExpected m/z value for the derivatized compound
Key Fragment IonsTo be identified from the mass spectrum
Impurity ProfileIdentification and relative abundance of any detected impurities

Note: The mass spectrum of the derivatized compound is expected to show a molecular ion and characteristic fragment ions that can be used for structural confirmation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Dry Sample derivatize Add Silylation Reagent start->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze identify Identify Peaks (Library Search) analyze->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: GC-MS workflow for impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Data Presentation

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HAromatic H
~ 6.7dd1HAromatic H
~ 6.5d1HAromatic H
~ 5.9s2H-NH₂
~ 2.4s3H-SCH₃
~ 12.5br s1H-COOH

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data

Chemical Shift (δ, ppm)Assignment
~ 168-COOH
~ 152C-NH₂
~ 140C-SCH₃
~ 131Aromatic CH
~ 118Aromatic C
~ 115Aromatic CH
~ 112Aromatic CH
~ 14-SCH₃

Note: The chemical shifts are predicted and will need to be confirmed by experimental data. The broad singlet for the carboxylic acid proton may be exchangeable with residual water in the solvent.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_techniques Analytical Characterization cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR ('H, '³C) Compound->NMR IR IR Spectroscopy Compound->IR Purity Purity & Quantification HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups Structure->Purity Structure->Impurities Structure->FunctionalGroups

Caption: Interrelation of analytical techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, DoubletN-H stretching (amine)
3300-2500Very BroadO-H stretching (carboxylic acid)
~1680StrongC=O stretching (carboxylic acid)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1300MediumC-O stretching
~1250MediumC-N stretching
~700-600MediumC-S stretching

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[7] The presence of both N-H and broad O-H stretches would confirm the presence of the amino and carboxylic acid functional groups.

Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Place Sample on ATR Crystal apply_pressure Apply Pressure start->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan identify_peaks Identify Characteristic Peaks sample_scan->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups report Generate Report assign_groups->report

Caption: FTIR spectroscopy workflow.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. While these methods are based on established principles and data from related compounds, it is imperative that they are properly validated for their intended use. This includes demonstrating specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results in a drug development and quality control setting.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 4-Amino-2-(methylthio)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway is designed for scalability and efficiency, starting from readily available commercial reagents. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow to ensure clarity and reproducibility.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and drug discovery. The presence of the amino, carboxylic acid, and methylthio functional groups provides multiple points for molecular modification, making it a versatile scaffold for the synthesis of compounds with a wide range of biological activities. The development of a robust and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development purposes. The following protocol outlines a two-step synthetic sequence starting from 2-chloro-4-nitrobenzoic acid.

Overall Reaction Scheme

Synthetic_Pathway A 2-Chloro-4-nitrobenzoic acid C Step 1: Nucleophilic Aromatic Substitution A->C B Sodium thiomethoxide (NaSMe) B->C D 2-(Methylthio)-4-nitrobenzoic acid C->D F Step 2: Reduction of Nitro Group D->F E Iron (Fe) powder, Ammonium chloride (NH4Cl) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-4-nitrobenzoic acid is displaced by a methylthio group from sodium thiomethoxide.

Materials and Reagents:

  • 2-Chloro-4-nitrobenzoic acid

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Ethyl acetate

  • Brine solution

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 2-chloro-4-nitrobenzoic acid (1.0 eq) and N,N-dimethylformamide (DMF, 5 volumes).

  • Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF (2 volumes) via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 0-5 °C and slowly add 2M hydrochloric acid to adjust the pH to approximately 2-3.

  • Add deionized water (10 volumes) to precipitate the product.

  • Stir the resulting slurry for 1 hour at 0-5 °C.

  • Collect the solid product by filtration and wash the filter cake with cold deionized water.

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 2-(methylthio)-4-nitrobenzoic acid.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-(methylthio)-4-nitrobenzoic acid to an amino group using iron powder in the presence of ammonium chloride.

Materials and Reagents:

  • 2-(Methylthio)-4-nitrobenzoic acid

  • Iron (Fe) powder, <325 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Celite®

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add 2-(methylthio)-4-nitrobenzoic acid (1.0 eq), ethanol (7 volumes), and deionized water (3 volumes).

  • Add ammonium chloride (0.2 eq) to the mixture and stir until dissolved.

  • Add iron powder (3.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to approximately 4-5 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Cool the mixture in an ice bath and stir for 1 hour.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum at 60 °C to a constant weight to yield this compound.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Nucleophilic SubstitutionStep 2: Nitro Reduction
Starting Material 2-Chloro-4-nitrobenzoic acid2-(Methylthio)-4-nitrobenzoic acid
Key Reagents Sodium thiomethoxideIron powder, Ammonium chloride
Solvent N,N-Dimethylformamide (DMF)Ethanol/Water
Temperature 0 °C to Room TemperatureReflux (80-85 °C)
Reaction Time 12 - 16 hours4 - 6 hours
Typical Yield 85 - 95%80 - 90%
Purity (by HPLC) >95%>98%

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 2-chloro-4-nitrobenzoic acid in DMF A2 Cool to 0-5 °C A1->A2 A3 Slowly add NaSMe solution A2->A3 A4 Stir at room temperature for 12-16h A3->A4 A5 Acidify with 2M HCl A4->A5 A6 Precipitate with water A5->A6 A7 Filter and dry the product A6->A7 B1 Suspend 2-(methylthio)-4-nitrobenzoic acid in EtOH/H2O A7->B1 Intermediate Product B2 Add NH4Cl and Fe powder B1->B2 B3 Reflux for 4-6h B2->B3 B4 Hot filter through Celite® B3->B4 B5 Concentrate the filtrate B4->B5 B6 Adjust pH to 4-5 to precipitate B5->B6 B7 Filter and dry the final product B6->B7

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium thiomethoxide is a hazardous substance; handle with care and avoid inhalation or contact with skin.

  • The reduction reaction with iron powder can be exothermic; add the iron powder in portions to control the reaction rate.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-(methylthio)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving nucleophilic aromatic substitution of a chlorinated precursor.

Issue ID Question Possible Causes & Solutions
SYN-001 Low or no product yield. Incomplete Reaction:Insufficient reaction time or temperature: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.[1] • Poor quality of reagents: Ensure the starting materials and reagents, especially sodium thiomethoxide, are of high purity and anhydrous where necessary. Moisture can quench the nucleophile. • Ineffective base: If using a base to generate the thiolate in situ, ensure it is strong enough and used in sufficient quantity.Side Reactions:Oxidation of the thiolate: The thiomethoxide is susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). • Reaction with the amino group: The amino group can potentially react with other reagents. Consider protecting the amino group if side reactions are suspected, although this adds extra steps to the synthesis.
SYN-002 Formation of multiple unidentified byproducts. Decomposition of Starting Material or Product:Excessive temperature: High temperatures can lead to the decomposition of the starting material or the desired product. Optimize the reaction temperature by running small-scale trials at different temperatures.[1]Competing Reactions:Reaction at other positions: While the chloro group at the 2-position is activated for nucleophilic substitution, other side reactions might occur. Analyze the byproducts by NMR and mass spectrometry to identify their structures and adjust reaction conditions accordingly. • Hydrolysis of the carboxylic acid: If the reaction is performed under harsh basic conditions for an extended period, the carboxylic acid might undergo unwanted reactions.
SYN-003 Difficulty in purifying the final product. Presence of Unreacted Starting Materials:Incomplete reaction: As mentioned in SYN-001, ensure the reaction goes to completion. If unreacted starting material is the issue, consider adjusting the stoichiometry of the nucleophile.Similar Polarity of Product and Impurities:Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents might be effective. Benzoic acid and its derivatives are often purified by recrystallization from water or ethanol/water mixtures. • Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is a powerful purification technique.
SYN-004 The product appears dark or discolored. Oxidation: • The amino and methylthio groups can be susceptible to air oxidation, which can lead to colored impurities. Work-up and purification steps should be performed promptly, and the final product should be stored under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A plausible and frequently employed strategy for analogous compounds is the nucleophilic aromatic substitution (SNAr) of a suitable precursor.[2][3][4] A common starting material would be 2-chloro-4-aminobenzoic acid, which is reacted with a source of the methylthio group, such as sodium thiomethoxide.

Q2: How can I optimize the reaction conditions to improve the yield?

A2: Optimization of reaction conditions is crucial for maximizing yield.[1] Key parameters to consider include:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are often suitable for SNAr reactions.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation. A systematic study of the temperature profile is recommended.[1]

  • Stoichiometry of Reagents: An excess of the nucleophile (sodium thiomethoxide) is often used to drive the reaction to completion.

Q3: What are the potential side reactions to be aware of?

A3: Potential side reactions include the oxidation of the thiolate nucleophile, reaction of the nucleophile with the carboxylic acid group (though less likely under typical conditions), and potential reactions involving the amino group. Running the reaction under an inert atmosphere can mitigate oxidation.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Sodium thiomethoxide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The reaction may also release volatile sulfur compounds, so proper ventilation is essential.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can affect the yield of this compound. This data is illustrative and serves as a guideline for optimization experiments.

Entry Solvent Temperature (°C) Equivalents of NaSMe Reaction Time (h) Yield (%)
1DMF801.21265
2DMF1001.2875
3DMF1201.2672 (with byproducts)
4DMSO1001.2880
5THF65 (reflux)1.22455
6DMSO1001.5885
7DMSO1002.0886

Experimental Protocols

Proposed Synthesis of this compound from 2-chloro-4-aminobenzoic acid

This protocol is a suggested starting point based on general principles of nucleophilic aromatic substitution and may require optimization.

Materials:

  • 2-chloro-4-aminobenzoic acid

  • Sodium thiomethoxide (NaSMe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-aminobenzoic acid (1 equivalent) in anhydrous DMSO under a nitrogen atmosphere.

  • Addition of Nucleophile: Add sodium thiomethoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-chloro-4-aminobenzoic_acid 2-chloro-4-aminobenzoic acid Reaction_Vessel Reaction in DMSO 100 °C, 8h (under N2) 2-chloro-4-aminobenzoic_acid->Reaction_Vessel NaSMe Sodium Thiomethoxide NaSMe->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Acidification Acidify with HCl Quenching->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Optimize_Conditions Optimize: - Reaction Time - Temperature - Reagent Stoichiometry Check_Completion->Optimize_Conditions No Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Optimize_Conditions->Start Analyze_Byproducts Analyze byproducts (NMR, MS) Consider side reactions (oxidation, etc.) Check_Byproducts->Analyze_Byproducts Yes Optimize_Purification Optimize Purification: - Recrystallization Solvent - Column Chromatography Check_Byproducts->Optimize_Purification No Analyze_Byproducts->Optimize_Conditions Final_Product Improved Yield / Purity Optimize_Purification->Final_Product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-2-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route. If prepared via reduction of a nitro group, unreacted starting material (4-Nitro-2-(methylthio)benzoic acid) can be a significant impurity. Other potential impurities include byproducts from side reactions and residual solvents or reagents from the synthesis and workup steps.

Q2: What is the zwitterionic nature of this compound and how does it affect purification?

A2: this compound contains both a basic amino group and an acidic carboxylic acid group. This allows it to exist as a zwitterion, a molecule with both positive and negative charges. The zwitterionic form generally has high polarity and may exhibit low solubility in many organic solvents, which can complicate purification by recrystallization or chromatography. Adjusting the pH is crucial to control its charge state and solubility.

Q3: Is the methylthio group stable during purification?

A3: The methylthio (-SCH₃) group is susceptible to oxidation, which can convert it to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[1][2] This is a critical consideration, as harsh oxidizing conditions, prolonged exposure to air, or certain solvents can lead to the formation of these oxidized impurities, which may have different polarities and be difficult to separate from the desired product.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and oxidation.

Troubleshooting Guides

Problem 1: Low recovery during recrystallization.
Possible Cause Troubleshooting Step
Incorrect solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvent systems. Good candidates include ethanol, methanol, or mixtures of a polar solvent (like ethanol or acetone) with a non-polar solvent (like hexane or toluene).[3]
Formation of the zwitterion. The zwitterionic form might be highly soluble in the polar solvent. Try adjusting the pH of the solution. Acidifying slightly (e.g., with a few drops of acetic acid) will protonate the carboxylate, making it less polar. Conversely, making it slightly basic can deprotonate the ammonium group.
Using too much solvent. Excessive solvent will prevent the compound from reaching its saturation point upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Problem 2: Product purity does not improve after recrystallization.
Possible Cause Troubleshooting Step
Co-crystallization of impurities. The impurity may have similar solubility properties to the desired product in the chosen solvent. Try a different recrystallization solvent or solvent system.[5]
Ineffective removal of baseline impurities. For significant amounts of non-polar or highly polar impurities, a preliminary purification step may be necessary. Consider an acid-base extraction prior to recrystallization.[6][7]
Degradation during the process. The methylthio group may be oxidizing during prolonged heating. Minimize the time the solution is kept at high temperatures and consider performing the recrystallization under an inert atmosphere.
Problem 3: Difficulty with separation during column chromatography.
Possible Cause Troubleshooting Step
Compound streaking on the column. The compound may be too polar for the chosen eluent system, or it may be interacting strongly with the stationary phase (e.g., silica gel) due to its acidic and basic nature. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.
Poor separation from impurities. The polarity of the eluent is not optimized. Run thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before attempting column chromatography.
Oxidation on the column. The silica gel surface can sometimes promote oxidation. Use fresh, high-quality silica gel and elute the compound as quickly as possible. Consider deactivating the silica gel with a small amount of triethylamine.
Problem 4: Formation of an emulsion during acid-base extraction.
Possible Cause Troubleshooting Step
Vigorous shaking of the separatory funnel. Mix the layers by gentle inversion rather than vigorous shaking.
High concentration of the compound. Dilute the organic layer with more solvent before extraction.
Presence of fine particulate matter. Filter the initial solution before performing the extraction.
Breaking an existing emulsion. Add a small amount of brine (saturated NaCl solution) or a few drops of ethanol to help break the emulsion. In stubborn cases, filtration through a pad of celite may be effective.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as 1 M sodium bicarbonate solution. The this compound will be deprotonated at the carboxylic acid group, forming a water-soluble salt that partitions into the aqueous layer. Gently mix the layers and then allow them to separate.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Backwash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1 M HCl, while stirring until the pH is acidic (around pH 4-5). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities with different solubility profiles.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with different polarities.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system by running TLC plates. A good starting point for the eluent could be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. The addition of a small percentage of acetic acid or triethylamine to the eluent may be necessary to prevent streaking.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Expected Purity and Yield for Different Purification Methods

Purification Method Starting Purity (Illustrative) Expected Final Purity Expected Yield Primary Impurities Removed
Acid-Base Extraction85%>95%80-90%Neutral and basic compounds
Recrystallization90%>98%70-85%Impurities with different solubility profiles
Column Chromatography80%>99%60-80%Compounds with different polarities

Note: The values in this table are illustrative and can vary significantly based on the nature and amount of impurities, as well as the specific experimental conditions.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction High impurity load recrystallization Recrystallization dissolve->recrystallization Low impurity load chromatography Column Chromatography dissolve->chromatography Difficult separation extraction->recrystallization Further purification pure Pure Product recrystallization->pure chromatography->pure

Caption: General purification workflow for this compound.

acid_base_extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Neutral/Basic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Product as Salt) separate1->aqueous1 acidify Acidify with HCl aqueous1->acidify precipitate Precipitation acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for purification by acid-base extraction.

troubleshooting_logic start Purification Issue check_purity Purity not improved? start->check_purity check_yield Low yield? start->check_yield check_degradation New spots on TLC? start->check_degradation c1 Change Recrystallization Solvent check_purity->c1 c2 Perform Acid-Base Extraction First check_purity->c2 y1 Optimize Solvent Volume check_yield->y1 y2 Slow Cooling check_yield->y2 y3 Check pH check_yield->y3 d1 Use Inert Atmosphere check_degradation->d1 d2 Minimize Heat Exposure check_degradation->d2

References

Technical Support Center: Synthesis of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies are commonly employed:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically starts with a di-substituted benzene ring, such as 4-nitro-2-chlorobenzoic acid or 4-amino-2-chlorobenzoic acid. The chloro group is displaced by a methylthiolate source, followed by reduction of the nitro group if necessary.

  • Sandmeyer-type Reaction: This approach involves the diazotization of an appropriate aminobenzoic acid precursor, followed by a reaction with a methylthio-containing reagent.

Q2: My final product is a dark color. What is the likely cause and how can I purify it?

A2: Discoloration in the final product often indicates the presence of oxidized byproducts or residual starting materials. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. In some cases, treatment with activated carbon can help remove colored impurities. It is also crucial to handle aminobenzoic acids under an inert atmosphere (e.g., nitrogen) whenever possible to prevent air oxidation.[1]

Q3: I am seeing a byproduct with a mass corresponding to a disulfide. What is this and how can I avoid it?

A3: The formation of dimethyl disulfide (CH₃S-SCH₃) can occur through the oxidation of the methylthiolate nucleophile, especially if the reaction is exposed to air or oxidizing agents. To minimize this, ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and that all solvents and reagents are deoxygenated.

Troubleshooting Guides

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This guide focuses on the synthesis starting from 4-nitro-2-chlorobenzoic acid, followed by the reduction of the nitro group.

Problem 1: Low yield of the SNAr reaction (formation of 4-nitro-2-(methylthio)benzoic acid).

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to ensure completion. - Ensure the starting material is fully dissolved in the solvent.
Side reaction of the nucleophile - Use a slight excess of sodium thiomethoxide, but avoid a large excess which can lead to side reactions. - Add the sodium thiomethoxide solution slowly to the reaction mixture to control the reaction rate and temperature.
Poor quality of reagents - Use freshly prepared or commercially available sodium thiomethoxide of high purity. - Ensure the solvent is anhydrous, as water can react with the nucleophile.

Problem 2: Incomplete reduction of the nitro group.

Possible Cause Suggested Solution
Insufficient reducing agent - Increase the molar equivalents of the reducing agent (e.g., Fe, SnCl₂).[2] - If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Catalyst poisoning - The thioether group can sometimes interfere with catalytic hydrogenation.[3][4] If catalyst poisoning is suspected, consider alternative reducing agents like iron powder in acidic medium.[2]
Formation of intermediates - Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[4] Ensure sufficient reaction time and appropriate work-up procedures to fully reduce these species.

Common Byproducts in the SNAr and Reduction Route:

Byproduct Formation Pathway Identification
4-nitro-2-chlorobenzoic acidIncomplete SNAr reactionMass spectrometry (M+H⁺ expected at m/z 202.0)
4-amino-2-chlorobenzoic acidIncomplete SNAr reaction followed by complete reductionMass spectrometry (M+H⁺ expected at m/z 172.0)
4-nitro-2-hydroxybenzoic acidReaction with residual water during SNArMass spectrometry (M+H⁺ expected at m/z 184.0)
4-hydroxylamino-2-(methylthio)benzoic acidIncomplete reduction of the nitro groupMass spectrometry (M+H⁺ expected at m/z 199.0)
Dimethyl disulfide (CH₃S-SCH₃)Oxidation of sodium thiomethoxideGC-MS, characteristic odor

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr and Reduction

Step 1: Synthesis of 4-nitro-2-(methylthio)benzoic acid

  • To a solution of 4-nitro-2-chlorobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-nitro-2-(methylthio)benzoic acid.

Step 2: Reduction of 4-nitro-2-(methylthio)benzoic acid

  • Suspend 4-nitro-2-(methylthio)benzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Adjust the pH of the aqueous solution with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_snar SNAr Reaction cluster_reduction Reduction 4-nitro-2-chlorobenzoic_acid 4-Nitro-2-chlorobenzoic Acid SNAr_step Nucleophilic Aromatic Substitution 4-nitro-2-chlorobenzoic_acid->SNAr_step Sodium_thiomethoxide Sodium Thiomethoxide Sodium_thiomethoxide->SNAr_step Intermediate_product 4-Nitro-2-(methylthio)benzoic Acid SNAr_step->Intermediate_product Reduction_step Nitro Group Reduction (e.g., Fe/HCl) Intermediate_product->Reduction_step Final_product This compound Reduction_step->Final_product

Caption: SNAr and Reduction Synthesis Workflow.

Troubleshooting_Byproducts Start 4-Nitro-2-chlorobenzoic Acid SNAr SNAr with NaSMe Start->SNAr Incomplete_SNAr Incomplete SNAr SNAr->Incomplete_SNAr Issue Intermediate 4-Nitro-2-(methylthio)benzoic Acid SNAr->Intermediate Success Byproduct_1 Byproduct: 4-Nitro-2-chlorobenzoic Acid (Starting Material) Incomplete_SNAr->Byproduct_1 Reduction Reduction (e.g., Fe/HCl) Intermediate->Reduction Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Issue Final_Product Desired Product: This compound Reduction->Final_Product Success Byproduct_2 Byproduct: 4-Hydroxylamino-2-(methylthio)benzoic Acid Incomplete_Reduction->Byproduct_2

Caption: Troubleshooting Common Byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-(methylthio)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a multi-step synthesis. A plausible route begins with the protection of the amino group of 4-aminobenzoic acid, followed by ortho-lithiation and subsequent reaction with a methylthio-electrophile like dimethyl disulfide. The final step is the deprotection of the amino group. An alternative approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-aminobenzonitrile, with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of the reagents. For ortho-lithiation reactions, maintaining a low temperature (typically -78 °C) is crucial to ensure regioselectivity and prevent side reactions. The purity of reagents and the use of anhydrous conditions are also critical for the success of many of the reaction steps.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. It is important to carefully control the pH during workup and purification, as the product is amphoteric. An acidic pH (around 3.5-4.0) will ensure the precipitation of the free acid.[1] Column chromatography on silica gel can also be employed for purification, using a solvent gradient of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the resolution and prevent tailing.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete lithiation. 2. Deactivation of the organolithium reagent. 3. Poor quality of reagents.1. Ensure anhydrous conditions and use a freshly titrated organolithium reagent. 2. Increase the equivalents of the organolithium reagent. 3. Use freshly distilled solvents and purified starting materials.
Formation of multiple products (poor regioselectivity) 1. The reaction temperature was too high during lithiation/electrophilic quench. 2. The protecting group on the amine is not sufficiently directing or is unstable.1. Maintain the reaction temperature at -78 °C during the addition of the organolithium reagent and the electrophile. 2. Consider using a more robust and ortho-directing protecting group, such as a pivaloyl or a directed metalating group.
Presence of starting material after the reaction 1. Insufficient reaction time. 2. Insufficient equivalents of reagents.1. Increase the reaction time and monitor the reaction progress by TLC or LC-MS. 2. Increase the stoichiometry of the limiting reagent.
Difficulty in isolating the product 1. The product is soluble in the workup solvent. 2. Incorrect pH during aqueous workup.1. Carefully select the extraction solvent. 2. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to induce precipitation. For p-aminobenzoic acid, a pH of 3.5-4.0 is often used for precipitation.[1]
Product discoloration (darkening) Oxidation of the amino group.Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[1] The use of antioxidants during workup may also be beneficial.

Experimental Protocols

Please note: The following are proposed experimental protocols based on analogous reactions found in the literature. Optimization will be necessary for your specific experimental setup.

Protocol 1: Ortho-thiomethylation of a Protected 4-Aminobenzoic Acid Derivative

This protocol is adapted from a known procedure for the ortho-thiomethylation of a related compound.

Step 1: Protection of 4-Aminobenzoic Acid A detailed procedure for the protection of the amino group (e.g., as a pivalamide) would be outlined here, including reagents, solvents, reaction times, and purification methods.

Step 2: Ortho-lithiation and Thiomethylation A multi-neck flask under an inert atmosphere would be charged with the protected 4-aminobenzoic acid and an anhydrous ether solvent. The solution would be cooled to -78 °C, followed by the slow addition of a strong base like s-butyllithium. After stirring for a specified time, dimethyl disulfide would be added.

Step 3: Deprotection The protected this compound would be subjected to acidic or basic hydrolysis to remove the protecting group and yield the final product.

Protocol 2: Nucleophilic Aromatic Substitution and Hydrolysis

This protocol is based on patent literature for the synthesis of related methylthio-benzoic acids.

Step 1: Synthesis of 2-Chloro-4-nitrobenzonitrile A detailed procedure for the synthesis of this starting material would be provided.

Step 2: Nucleophilic Substitution with Sodium Methyl Mercaptide In a four-neck flask under inert atmosphere, 2-chloro-4-nitrobenzonitrile would be dissolved in a suitable solvent like monochlorobenzene. A phase-transfer catalyst and a solution of sodium methyl mercaptide would be added, and the reaction heated.

Step 3: Reduction of the Nitro Group The nitro group would be reduced to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 4: Hydrolysis of the Nitrile The 4-amino-2-(methylthio)benzonitrile would be hydrolyzed to the corresponding carboxylic acid using a strong acid or base.

Quantitative Data from Analogous Reactions

The following tables summarize quantitative data from the synthesis of structurally related compounds to provide a baseline for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of Ethyl 4-amino-3-(methylthiomethyl)benzoate

ParameterValue
Starting MaterialEthyl 4-aminobenzoate
Reagentstert-Butyl hypochlorite, Dimethyl sulfide, Triethylamine
SolventAcetonitrile, Dichloromethane
Temperature-50 °C to -40 °C, then reflux
Reaction Time4 hours at low temp, then 16 hours at reflux
Yield34-37%

Data adapted from a procedure for a related isomer.

Table 2: Conditions for the Synthesis of o-Methylthiobenzoic Acid from o-Chlorobenzonitrile

ParameterValue
Starting Materialo-Chlorobenzonitrile
ReagentsSodium methyl mercaptide, Sodium hydroxide
SolventMonochlorobenzene
CatalystResin-immobilized quaternary phosphonium salt
Temperature70 °C, then 80 °C, then 110 °C
Reaction Time3 hours, then 3 hours, then 5 hours
Yield98.5% purity

Data adapted from patent literature for the ortho-isomer.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Key Reaction Steps cluster_end Final Product start 4-Aminobenzoic Acid Derivative protection Protection of Amino Group start->protection Step 1 lithiation Ortho-lithiation protection->lithiation Step 2 thiomethylation Thiomethylation with (MeS)2 lithiation->thiomethylation Step 3 deprotection Deprotection thiomethylation->deprotection Step 4 end This compound deprotection->end Purification

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or No Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK increase_reagents Increase Reagent Equivalents check_reagents->increase_reagents Stoichiometry Issue purify_solvents Purify Solvents and Reagents check_reagents->purify_solvents Quality Issue check_temp Confirm Reaction Temperature check_conditions->check_temp Conditions OK check_conditions->purify_solvents Moisture Present optimize_time Optimize Reaction Time check_temp->optimize_time Temp OK adjust_temp Adjust Temperature Control check_temp->adjust_temp Temp Incorrect

References

troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(methylthio)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • 4-Amino group: A nucleophilic aniline-type amine that can participate in reactions such as amide bond formation, acylation, and alkylation.

  • Carboxylic acid group: Can be activated to form esters, amides, or acid halides.

  • 2-Methylthio group: A sulfur-containing moiety that is susceptible to oxidation to a sulfoxide or sulfone under certain conditions.

Q2: What are the common challenges encountered when using this compound in amide coupling reactions?

A2: Common challenges include:

  • Low reactivity of the aniline amine: The amino group is less nucleophilic than aliphatic amines, which can lead to slow or incomplete reactions.[1]

  • Side reactions at the methylthio group: The sulfur atom can be oxidized, especially in the presence of certain reagents or conditions.

  • Purification difficulties: The presence of the sulfur atom can sometimes lead to challenges in purification, such as peak tailing in chromatography.

  • Formation of N-acylurea byproduct: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea, reducing the yield.[2][3]

Q3: Is it necessary to protect the amino group during reactions involving the carboxylic acid?

A3: It depends on the desired transformation. If you are performing a reaction that is selective for the carboxylic acid and does not involve harsh conditions that could affect the amino group, protection may not be necessary. However, for many reactions, especially those requiring strong activation of the carboxylic acid or harsh reaction conditions, protecting the amino group is recommended to prevent self-reaction or other side reactions. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptom: The desired amide product is obtained in low yield, or the reaction does not go to completion.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient activation of the carboxylic acid Use a more potent coupling reagent. For less reactive anilines, stronger coupling agents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA are often more effective than EDC/HOBt.[1]
Low nucleophilicity of the aniline Increase the reaction temperature or prolong the reaction time. For particularly difficult couplings, conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride can be effective.[4][5]
Steric hindrance If either the amine or the carboxylic acid partner is sterically hindered, consider using a less bulky coupling reagent and optimizing the solvent to ensure good solubility of all components.
Side reaction with coupling agent With carbodiimides, the formation of an N-acylurea byproduct can be a significant issue. Adding an additive like HOBt or HOAt can help to minimize this by forming a more stable active ester intermediate.[2]

Experimental Protocol: General Procedure for Amide Coupling with HATU

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add the amine coupling partner (1-1.2 equivalents).

  • Add HATU (1.1-1.3 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_start Start cluster_cause Possible Causes cluster_solution Solutions start Low Amide Yield cause1 Insufficient Acid Activation start->cause1 cause2 Low Aniline Nucleophilicity start->cause2 cause3 Side Reactions start->cause3 solution1 Use Stronger Coupling Agent (e.g., HATU) cause1->solution1 solution2 Increase Temperature / Time cause2->solution2 solution3 Convert to Acid Chloride cause2->solution3 solution4 Add HOBt/HOAt to Carbodiimide Reactions cause3->solution4 end Successful Amide Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Issue 2: Unwanted Oxidation of the Methylthio Group

Symptom: Formation of a byproduct with a mass of +16 or +32 Da compared to the starting material or desired product, corresponding to the sulfoxide and sulfone, respectively.

Possible Causes & Solutions:

CauseRecommended Action
Oxidizing reagents Avoid the use of strong oxidizing agents. If an oxidation step is necessary elsewhere in the synthetic route, perform it before introducing the this compound moiety if possible.
Air oxidation For sensitive substrates, prolonged reaction times at elevated temperatures in the presence of air can lead to slow oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
Peroxide impurities in solvents Use freshly distilled or peroxide-free solvents, especially ethers like THF, which can form explosive peroxides upon storage.

Experimental Protocol: Selective Oxidation to Sulfoxide (for characterization purposes)

  • Dissolve this compound (1 equivalent) in a suitable solvent like methanol or a mixture of water and an organic solvent.

  • Cool the solution in an ice bath.

  • Add one equivalent of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) dropwise.

  • Stir the reaction at low temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully (e.g., with sodium sulfite solution if using a peroxide).

  • Extract the product with an appropriate organic solvent.

  • Purify by crystallization or column chromatography.

G cluster_reaction Oxidation Pathway cluster_conditions Oxidizing Conditions start This compound intermediate 4-Amino-2-(methylsulfinyl)benzoic acid (Sulfoxide) start->intermediate + [O] end 4-Amino-2-(methylsulfonyl)benzoic acid (Sulfone) intermediate->end + [O] condition1 Mild Oxidant (e.g., 1 eq. H₂O₂) condition1->intermediate condition2 Strong Oxidant (e.g., excess H₂O₂, m-CPBA) condition2->end

Caption: Oxidation pathway of the methylthio group.

Issue 3: Purification Challenges

Symptom: Difficulty in separating the desired product from starting materials or byproducts by standard column chromatography.

Possible Causes & Solutions:

CauseRecommended Action
Similar polarity of compounds Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Poor peak shape in HPLC For sulfur-containing aromatic compounds, specialized HPLC columns, such as those with a biphenyl stationary phase, can offer improved retention and selectivity through π-π interactions.[6]
Presence of acidic or basic impurities If the product or impurities are acidic or basic, an aqueous workup with dilute acid and/or base washes prior to chromatography can simplify the purification.

Experimental Protocol: General Purification Strategy

  • After the reaction workup, dissolve the crude material in a minimal amount of the appropriate solvent.

  • Perform column chromatography on silica gel. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • If separation is still challenging, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase, with or without a modifier like formic acid or trifluoroacetic acid.

G cluster_workflow Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup column Silica Gel Chromatography workup->column hplc Preparative HPLC (if necessary) column->hplc Difficult Separation product Pure Product column->product Successful Separation hplc->product

Caption: General purification workflow for products of this compound.

Data Summary

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
EDC HOBt, HOAtDIPEA, Et3NDMF, DCM, CH3CNWater-soluble carbodiimide, easy workup. Risk of N-acylurea formation.[2]
DCC HOBt, HOAtDIPEA, Et3NDCM, THFByproduct (DCU) is insoluble and can be filtered off. Not suitable for solid-phase synthesis.
HATU NoneDIPEA, CollidineDMF, NMPHighly efficient, especially for hindered or electron-deficient amines.[1]
HBTU NoneDIPEA, Et3NDMF, NMPSimilar to HATU, very effective for peptide couplings.
SOCl2 / (COCl)2 cat. DMFPyridine, Et3NDCM, TolueneForms highly reactive acid chloride. Harsh conditions may not be suitable for sensitive substrates.[4][5]

Note: The choice of reagent, additive, base, and solvent should be optimized for each specific reaction. The information provided is a general guideline.

References

stability and degradation of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Amino-2-(methylthio)benzoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Incompatible materials such as strong oxidizing agents should be stored separately.[1] For solid forms, storage at room temperature is generally acceptable.

Q2: What is the general stability of this compound under normal laboratory conditions?

Q3: How can I prepare a stock solution of this compound?

A3: The solubility of this compound in common solvents should be experimentally determined. For creating stock solutions, it is advisable to use solvents that are free of peroxides and to protect the solution from light. Due to the potential for degradation in solution, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at low temperatures (e.g., -20°C) for short periods. The stability of the compound in your specific solvent system should be verified if the solution is to be stored.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation of the amino or methylthio group.Discard the discolored compound as its purity is compromised. Ensure the storage container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing.
Precipitation or cloudiness in a stored solution The solution may be supersaturated, or the compound may be degrading into less soluble products.Try gently warming the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product, and a fresh solution should be prepared.
Inconsistent experimental results over time using the same stock solution The compound is likely degrading in solution.Prepare a fresh stock solution before each experiment. If a stock solution must be used over a period, perform a qualification test (e.g., by HPLC) to check for degradation before use.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) These peaks may correspond to degradation products.To identify the source of these peaks, a forced degradation study can be performed on a fresh sample of the compound to see if the retention times of the degradation products match the unexpected peaks.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[2]

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[2]

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

2. Oxidation:

  • Protocol: Prepare a solution of the compound in a solvent and add a small percentage of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[2] Keep the solution at room temperature and collect samples at different intervals.

  • Analysis: Monitor the reaction by HPLC to track the degradation of the parent compound and the emergence of oxidation products.

3. Thermal Degradation:

  • Protocol: Expose the solid compound to elevated temperatures (e.g., 70°C) in a stability chamber. Samples should be taken at various time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess the extent of degradation.

4. Photostability:

  • Protocol: Expose a solution of the compound to a light source that emits both UV and visible light, as specified by ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same conditions.

  • Analysis: Compare the chromatograms of the light-exposed sample and the dark control to evaluate photodegradation.

Summary of Typical Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Temperature Duration
Acid Hydrolysis 0.1 M HCl60°C1-24 hours
Base Hydrolysis 0.1 M NaOH60°C1-24 hours
Oxidation 3% H₂O₂Room Temperature1-24 hours
Thermal (Solid) Dry Heat70°C1-7 days
Photochemical UV/Vis LightRoom Temperature1-7 days

Visualizations

Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under oxidative and hydrolytic stress conditions. The thioether is susceptible to oxidation to a sulfoxide and then a sulfone. The amino group can also be oxidized. Under certain conditions, hydrolysis of the methylthio group or decarboxylation could occur.

DegradationPathway Parent This compound Sulfoxide 4-Amino-2-(methylsulfinyl)benzoic acid Parent->Sulfoxide Oxidation HydrolysisProduct 4-Amino-2-hydroxybenzoic acid Parent->HydrolysisProduct Hydrolysis DecarboxylationProduct 3-(Methylthio)aniline Parent->DecarboxylationProduct Decarboxylation Sulfone 4-Amino-2-(methylsulfonyl)benzoic acid Sulfoxide->Sulfone Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

Experimental Troubleshooting Workflow

This workflow provides a logical sequence of steps to troubleshoot unexpected experimental results that may be related to the stability of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result CheckPurity Verify Purity of Solid Compound Start->CheckPurity CheckSolution Assess Solution Stability CheckPurity->CheckSolution Purity OK End Problem Resolved CheckPurity->End Impure Solid PrepareFresh Prepare Fresh Solution CheckSolution->PrepareFresh Solution Unstable ForcedDegradation Perform Forced Degradation Study CheckSolution->ForcedDegradation Suspect Degradation ModifyProtocol Modify Experimental Protocol PrepareFresh->ModifyProtocol IdentifyDegradants Identify Degradation Products ForcedDegradation->IdentifyDegradants IdentifyDegradants->ModifyProtocol ModifyProtocol->End

Caption: Troubleshooting workflow for stability-related experimental issues.

Storage and Handling Decision Diagram

This diagram outlines the decision-making process for the proper storage and handling of this compound to maintain its integrity.

StorageHandling cluster_solid Solid Form cluster_solution Solution Form Solid_Storage Store in a cool, dry, dark place in a tightly sealed container. Solution_Use Use freshly prepared solution. Solution_Storage If storage is necessary, store at -20°C, protected from light. Form Form of the Compound? ShortTerm Short-term or Long-term Use? Form->ShortTerm Solution cluster_solid cluster_solid Form->cluster_solid Solid ShortTerm->Solution_Use Short-term ShortTerm->Solution_Storage Long-term

Caption: Decision diagram for proper storage and handling.

References

side reactions to avoid with 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The primary sites of reactivity on this compound, aside from the carboxylic acid group, are the amino group and the methylthio group. The most common side reactions include:

  • Oxidation of the methylthio group: The sulfide can be easily oxidized to the corresponding sulfoxide and further to the sulfone under various conditions.

  • Unwanted reactions of the amino group: This includes undesired acylation, alkylation, or reaction with aldehydes/ketones. In the presence of nitrous acid (e.g., from sodium nitrite and acid), the amino group can undergo diazotization, which can lead to a variety of subsequent products.

  • Decarboxylation: Under acidic conditions and/or elevated temperatures, the benzoic acid moiety can lose carbon dioxide.

  • Cyclization Reactions: Depending on the reagents and reaction conditions, intramolecular cyclization involving the amino and/or methylthio groups can occur.

Q2: How can I prevent the oxidation of the methylthio group?

A2: To prevent the oxidation of the methylthio group, it is crucial to avoid strong oxidizing agents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially at elevated temperatures. If an oxidation-sensitive reaction is being performed, consider using reagents known to be compatible with sulfides.

Q3: What are the best practices for performing amide coupling reactions with this compound?

A3: For successful amide coupling, the amino group of this compound must be protected to prevent it from reacting with the activated carboxylic acid. Common protecting groups for anilines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Standard coupling reagents like EDC/HOBt or HATU can then be used to form the amide bond with the desired amine.

Q4: Under what conditions is decarboxylation a significant concern?

A4: Decarboxylation of aminobenzoic acids is typically promoted by strong acidic conditions and high temperatures.[1] If your experimental protocol requires such conditions, be aware that you may form 2-methylthioaniline as a byproduct. Monitor your reaction by techniques like TLC or LC-MS to track the formation of this impurity.

Troubleshooting Guides

Problem 1: Low yield or no desired product in amide coupling reaction.

This guide assumes you are reacting the carboxylic acid moiety of this compound with another amine.

dot

References

how to increase the purity of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 4-Amino-2-(methylthio)benzoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to purify this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present. For removal of gross impurities and crystallization inhibitors, an initial workup involving acid-base extraction can be highly effective.

Q2: What is a typical purity level I can expect to achieve?

A2: Commercially available this compound is often cited with a purity of 98% or higher.[1][2] With careful application of the purification techniques described in this guide, achieving a purity of >99% is feasible, as determined by analytical techniques such as HPLC and NMR.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A pure compound will have a sharp melting point. Impurities typically broaden the melting point range and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast. Insoluble impurities are present.1. Add a small amount of a miscible co-solvent in which the compound is less soluble to the hot solution. 2. Ensure the solution is fully dissolved at the boiling point of the solvent. 3. Allow the solution to cool more slowly. You can do this by insulating the flask. 4. Try scratching the inside of the flask with a glass rod to induce crystallization. 5. Add a seed crystal of pure this compound. 6. If insoluble impurities are visible, perform a hot filtration before cooling.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Ensure complete transfer of the crystals to the filter funnel.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. The impurity co-crystallizes with the product.1. Select a different recrystallization solvent or solvent system. Refer to the solvent selection guide below. 2. Consider a preliminary purification step, such as column chromatography, to remove the persistent impurity before recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities The eluent system is not optimal. The column was not packed properly. The column was overloaded with the sample.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution may be necessary. 2. Ensure the column is packed uniformly without any cracks or bubbles. 3. Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Product elutes too quickly (high Rf) The eluent is too polar.1. Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product does not elute from the column (low Rf) The eluent is not polar enough. The compound may be interacting strongly with the stationary phase.1. Increase the proportion of the more polar solvent in your eluent system. 2. Consider adding a small amount of a modifier, such as acetic acid, to the eluent to reduce tailing and improve elution of an acidic compound.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization based on the impurity profile of your sample.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. The exact volume will depend on the amount of your compound. Start with a small volume and add more in portions until the solid is fully dissolved at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent. A common eluent system to start with for a compound of this polarity would be a mixture of hexane and ethyl acetate.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Analysis

HPLC Method for Purity Assessment
Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase. An example could be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10 µL

This method should be optimized for your specific sample and HPLC system.

Potential Impurities and Their Origin

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a halogen (e.g., chlorine or fluorine) at the 2-position of a 4-aminobenzoic acid derivative with a methylthiolate source. Another route could be the Sandmeyer reaction from a diamino precursor. Based on these possibilities, potential impurities could include:

Impurity Potential Origin
4-Amino-2-halobenzoic acid Unreacted starting material from a nucleophilic aromatic substitution reaction.
4-Aminobenzoic acid Starting material for a multi-step synthesis.
4-Amino-2-hydroxybenzoic acid A potential byproduct of a Sandmeyer reaction or hydrolysis of a halo-intermediate.[3]
Bis(4-amino-2-carboxyphenyl)sulfide A potential byproduct from the reaction of the product with starting material.

Visualizations

experimental_workflow crude Crude 4-Amino-2- (methylthio)benzoic acid dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with ice-cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for the purification of this compound.

logical_relationship cluster_synthesis Plausible Synthesis Routes cluster_impurities Potential Impurities cluster_purification Purification Methods nas Nucleophilic Aromatic Substitution sm Starting Materials (e.g., 4-amino-2-halobenzoic acid) nas->sm sr Side-reaction Products nas->sr sandmeyer Sandmeyer Reaction bp By-products (e.g., 4-amino-2-hydroxybenzoic acid) sandmeyer->bp recryst Recrystallization sm->recryst chrom Column Chromatography sm->chrom bp->recryst bp->chrom sr->recryst sr->chrom pure_product pure_product recryst->pure_product Pure this compound chrom->pure_product Pure this compound

Caption: Logical relationship between synthesis, impurities, and purification methods.

References

Technical Support Center: Catalyst Selection for 4-Amino-2-(methylthio)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 4-Amino-2-(methylthio)benzoic acid. The information is compiled from established catalytic methods for analogous compounds, offering a strong starting point for your experimental design.

Disclaimer: Direct experimental data for catalyst selection specifically for this compound is limited. The following recommendations are based on well-established catalytic reactions for molecules with similar functional groups (aminobenzoic acids, thioethers, etc.) and may require optimization.

Frequently Asked Questions (FAQs)

Section 1: General Catalyst Selection Strategy

Q1: Where do I start when selecting a catalyst for a reaction with this compound?

A1: The optimal catalyst depends on the desired transformation. The primary functional groups are the carboxylic acid, the aromatic amine, and the methylthio group.

  • For Carboxylic Acid Reactions (Amidation, Esterification): Start with common coupling reagents (for amidation) or acid catalysts (for esterification). Lewis acid catalysts are also effective for amide bond formation.[1][2]

  • For C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): This typically requires converting the molecule to an aryl halide or triflate first. Palladium-based catalysts, often with specialized phosphine or N-heterocyclic carbene (NHC) ligands, are the standard choice.[3][4]

  • Protecting Groups: The presence of both an amine and a carboxylic acid may lead to self-condensation or other side reactions. Consider protecting one or both groups depending on the reaction conditions.

A general workflow for catalyst screening is outlined below.

Catalyst_Screening_Workflow sub Define Transformation (e.g., Amidation, Esterification, Coupling) lit Literature Review (Analogous Substrates) sub->lit protect Consider Protecting Groups (NH2, COOH) sub->protect cat_select Select Initial Catalysts (e.g., Pd-based, Lewis Acid, Coupling Reagent) lit->cat_select setup Small-Scale Test Reactions cat_select->setup protect->setup monitor Monitor Progress (TLC, LC-MS, GC) setup->monitor analyze Analyze Results (Yield, Purity, Byproducts) monitor->analyze optimize Optimize Conditions (Temp, Solvent, Catalyst Loading) analyze->optimize Sub-optimal? scaleup Scale-Up analyze->scaleup Success? optimize->setup

Caption: General workflow for catalyst screening.
Section 2: Amide Bond Formation (Amidation)

Q2: I am trying to form an amide from this compound. Which catalysts or coupling reagents should I consider?

A2: For direct amidation, several classes of reagents and catalysts are effective for amino acids and related structures.

  • Classical Coupling Reagents: Reagents like 1,1'-Carbonyldiimidazole (CDI) can be used, but their scope may be limited with unprotected amino acids.[1]

  • Lewis Acid Catalysts: Boron Lewis acids (e.g., B(OCH2CF3)3) and Group(IV) metal salts (e.g., Ti(OiPr)4) can effectively catalyze the direct amidation of unprotected amino acids.[1] Niobium(V) oxide (Nb2O5) has also been reported as a reusable Lewis acid catalyst for this purpose.[5]

  • Ruthenium Catalysts: A dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium catalyst can be used with alkynes as coupling reagents in an atom-economic approach.[6] This method converts the carboxylic acid into a vinyl ester intermediate, which then reacts with the amine.[6]

  • Biocatalysis: Carboxylic Acid Reductase (CAR) adenylation domains can be used for direct amide bond formation or to generate thioester intermediates for subsequent reaction with amines.[7]

Q3: My amidation reaction is failing or giving very low yield. What are the common causes?

A3: Low yields in amidation reactions can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the starting materials, especially the coupling reagents and any anhydrous solvents, are pure and dry.

  • Catalyst Inactivation: The Lewis basicity of the amine starting material or the product amide can sometimes inhibit the catalyst.

  • Acid-Base Neutralization: The amino group on your substrate can react with the carboxylic acid, forming an internal salt, which is unreactive. Using a suitable base or converting the amine to its hydrochloride salt can sometimes mitigate this.

  • Steric Hindrance: The substituents on either the benzoic acid or the amine can sterically hinder the reaction.

  • Reaction Temperature: Some less reactive amines may require higher temperatures to achieve good conversion.[5]

The following decision tree can help guide your troubleshooting process.

Amidation_Troubleshooting start Low / No Amide Product check_sm Verify Purity & Integrity of Starting Materials & Solvent start->check_sm sm_ok Materials OK check_sm->sm_ok check_reagents Is Coupling Reagent / Catalyst Active? reagent_ok Reagent OK check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions OK check_conditions->cond_ok side_rxn Check for Side Reactions (e.g., Self-Condensation) action_protect Consider Protecting Groups for Amino or Carboxyl Moiety side_rxn->action_protect sm_ok->check_reagents Yes action_sm Use Fresh/Purified Materials & Anhydrous Solvent sm_ok->action_sm No reagent_ok->check_conditions Yes action_reagent Use Fresh Reagent or Screen Alternative Catalysts reagent_ok->action_reagent No cond_ok->side_rxn Yes action_temp Increase Temperature or Extend Reaction Time cond_ok->action_temp No

Caption: Troubleshooting decision tree for amidation.
Section 3: Esterification

Q4: What are the best catalysts for the esterification of this compound with an alcohol like methanol?

A4: Direct esterification requires an acid catalyst to activate the carbonyl group.

  • Mineral Acids: Classical catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but can be difficult to remove and may cause degradation.[8]

  • Solid Acid Catalysts: Solid acids are a greener alternative as they are recoverable and reusable. Zirconium/titanium-based solid superacids have been shown to be highly active for the esterification of various benzoic acids with methanol.[2]

  • Microwave-Assisted Catalysis: N-fluorobenzenesulfonimide (NFSi) has been reported as an efficient, metal-free catalyst for direct esterification under microwave irradiation, significantly reducing reaction times.[9]

Table 1: Comparison of Catalyst Systems for Benzoic Acid Esterification

Catalyst System Alcohol Temperature Reaction Time Typical Yield Reference
H₂SO₄ (in thin film) Methanol 70 °C N/A (Flow) - [8]
Zirconium/Titanium Solid Acid Methanol Reflux 1-5 h >90% [2]

| N-Fluorobenzenesulfonimide (NFSi) | Methanol | 120 °C (MW) | 30 min | >95% |[9] |

Section 4: Suzuki-Miyaura Cross-Coupling

Q5: Can I perform a Suzuki-Miyaura reaction on this compound? What catalyst should I use?

A5: A direct Suzuki-Miyaura coupling on the C-H bonds of this compound is challenging. A more conventional approach involves first converting the molecule into an aryl halide (e.g., bromide or iodide) or a triflate. Once you have the corresponding aryl halide, palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for C-C bond formation.[10]

  • Catalyst Choice: The choice of catalyst is crucial. Palladium complexes with N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands are highly effective.[3][4] Copper can also be used as a co-catalyst to improve reaction rates and yields.[4][11]

Table 2: Example Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst System Base Solvent Temperature Key Feature Reference
Pd(OAc)₂ / Phosphine Ligand K₂CO₃ Toluene/Water 80-110 °C Standard, versatile system [3]
PEPPSI-type Pd-NHC complexes K₂CO₃ Toluene 100 °C High activity for acylative coupling [3]
Pd(dba)₂ / R-Phos Ligand / CuI K₂CO₃ Dioxane/Water Room Temp High activity at low Pd loading [4]

| MCM-41 supported Cu Complex | K₂CO₃ | Ethanol/Water | 80 °C | Recyclable heterogeneous catalyst |[11] |

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R' Ln OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product ArX Ar-X ArX->OxAdd Boronic R'-B(OR)2 Boronic->OxAdd Base Base Base->OxAdd

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols (Examples)

Note: These are generalized protocols based on related substrates and must be adapted and optimized for this compound.

Protocol 1: General Procedure for Microwave-Assisted Esterification

Based on the method described by Urošević et al.[9]

  • In a 10 mL microwave reactor tube, combine the carboxylic acid (1 mmol), the desired alcohol (2 mL), and N-fluorobenzenesulfonimide (NFSi) (0.07 mmol, 7 mol%).

  • Seal the tube and stir the mixture (e.g., 600 rpm).

  • Irradiate the mixture in a microwave reactor at 120 °C for 30 minutes.

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Nb₂O₅-Catalyzed Amidation

Based on the method described by Komura et al.[5]

  • To a reaction vessel, add the carboxylic acid (1 mmol), the amine (1 mmol), Nb₂O₅ catalyst (e.g., 50 mg), and a suitable solvent (e.g., toluene or o-xylene, 2 mL).

  • Equip the vessel with a condenser and a Dean-Stark trap to remove water.

  • Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for the required time (typically 12-30 hours). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid Nb₂O₅ catalyst. The catalyst can be washed with solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of 4-Amino-2-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-(methylthio)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical laboratory-scale synthesis involves a two-step process starting from 2-chloro-4-nitrobenzoic acid:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-4-nitrobenzoic acid with sodium thiomethoxide (CH₃SNa) to replace the chlorine atom with a methylthio group, yielding 2-(methylthio)-4-nitrobenzoic acid.

  • Reduction of Nitro Group: Reduction of the nitro group of 2-(methylthio)-4-nitrobenzoic acid to an amine using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation.

Q2: I am having trouble with the solubility of my starting material, 2-chloro-4-nitrobenzoic acid, in the first step. What can I do?

2-chloro-4-nitrobenzoic acid has limited solubility in some organic solvents. To improve solubility, consider using a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle heating can also aid in dissolution, but be cautious not to exceed the decomposition temperature of the reactants.

Q3: My final product has a persistent yellow or brown discoloration. How can I remove it?

Discoloration in the final product often indicates the presence of oxidized impurities or residual starting materials. Several purification techniques can be employed:

  • Recrystallization: This is the most effective method. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

Q4: What are the key safety precautions I should take during this synthesis?

  • Sodium thiomethoxide is moisture-sensitive and can be pyrophoric. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Tin(II) chloride and its acidic solutions are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Hydrogen gas used in catalytic hydrogenation is highly flammable and forms explosive mixtures with air. Ensure proper grounding of equipment and use a well-maintained hydrogenation apparatus.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-(methylthio)-4-nitrobenzoic acid 1. Incomplete reaction. 2. Side reactions, such as reaction at the carboxylic acid group. 3. Loss of product during workup.1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature. 2. Protect the carboxylic acid group as an ester prior to the substitution reaction, followed by deprotection. 3. Ensure the pH during the acidic workup is low enough (pH 1-2) to fully precipitate the product.
Step 2: Incomplete reduction of the nitro group 1. Insufficient reducing agent. 2. Deactivation of the catalyst (for catalytic hydrogenation).1. Use a larger excess of the reducing agent (e.g., SnCl₂). 2. Ensure the catalyst is fresh and active. If necessary, use a higher catalyst loading or a different catalyst (e.g., Palladium on carbon).
Product is an insoluble tar or oil after acidification 1. Presence of significant impurities. 2. The product may be amphoteric and form soluble salts at very low or high pH.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Carefully adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation.
Oxidation of the methylthio group The methylthio group can be oxidized to a sulfoxide or sulfone, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.1. Use mild reaction conditions. 2. Degas solvents and use an inert atmosphere, especially during the reduction step.

Experimental Protocols

Step 1: Synthesis of 2-(methylthio)-4-nitrobenzoic acid
  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).

  • Add sodium thiomethoxide (1.1 equivalents) portion-wise to the solution, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and acidify to pH 1-2 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound
  • To a solution of 2-(methylthio)-4-nitrobenzoic acid (1 equivalent) in a mixture of concentrated HCl and ethanol, add tin(II) chloride dihydrate (3-4 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until a pH of ~7-8 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 Dissolve 2-chloro-4-nitrobenzoic acid in DMF add_naome Add Sodium Thiomethoxide start1->add_naome react1 Stir at Room Temperature add_naome->react1 workup1 Acidic Workup (HCl) react1->workup1 product1 2-(methylthio)-4-nitrobenzoic acid workup1->product1 start2 Dissolve product from Step 1 in HCl/EtOH product1->start2 Intermediate add_sncl2 Add SnCl2 * 2H2O start2->add_sncl2 react2 Reflux add_sncl2->react2 workup2 Neutralization (NaHCO3) & Extraction react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_check Initial Checks cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues cluster_purification Purification Strategy start Low Yield or Impure Product check_sm Starting Material Purity? start->check_sm check_reagents Reagent Quality? start->check_reagents incomplete_sub Incomplete Substitution? start->incomplete_sub If yield is low after Step 1 incomplete_red Incomplete Reduction? start->incomplete_red If yield is low after Step 2 side_reaction1 Side Reactions? incomplete_sub->side_reaction1 recrystallize Recrystallization side_reaction1->recrystallize oxidation Oxidation of Thioether? incomplete_red->oxidation oxidation->recrystallize column Column Chromatography recrystallize->column If still impure ac Activated Carbon recrystallize->ac If colored final_product Pure Product recrystallize->final_product If pure column->final_product ac->final_product

Caption: Troubleshooting decision tree for synthesis.

Validation & Comparative

comparing the reactivity of 4-Amino-2-(methylthio)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-Amino-2-(methylthio)benzoic acid against structurally similar compounds. Understanding the nuanced effects of substituent groups on a molecule's behavior is paramount in the fields of medicinal chemistry and materials science for designing targeted syntheses and predicting molecular interactions. Here, we delve into the electronic and steric factors governing the reactivity of this compound, supported by available data and established chemical principles.

Introduction to Reactivity Factors

The reactivity of a substituted benzoic acid is primarily governed by a combination of electronic and steric effects imparted by its substituents. These factors influence the acidity of the carboxyl group, the nucleophilicity of the amino group, and the susceptibility of the aromatic ring to electrophilic substitution.

  • Electronic Effects : These are divided into inductive and resonance effects.

    • Inductive Effect (-I/+I) : This is the transmission of charge through sigma bonds. Electron-withdrawing groups (like halogens) pull electron density, stabilizing a negative charge (e.g., in the carboxylate anion), thus increasing acidity. Electron-donating groups (like alkyl groups) push electron density, destabilizing a negative charge and decreasing acidity.

    • Resonance Effect (+R/-R) : This involves the delocalization of pi-electrons across the aromatic system. Electron-donating groups (like -NH2, -OH) with lone pairs can donate electron density into the ring, destabilizing the carboxylate anion and decreasing acidity. Electron-withdrawing groups (like -NO2) can pull electron density from the ring, stabilizing the carboxylate and increasing acidity.

  • Steric Effects : The physical bulk of a group can hinder a reaction at a nearby site. A notable example is the "ortho effect," where a substituent next to the carboxylic acid group can force it out of the plane of the benzene ring.[1][2] This twisting inhibits resonance with the ring and often leads to a surprising increase in acidity, regardless of the substituent's electronic nature.[1][3]

Caption: Key factors influencing the reactivity of substituted benzoic acids.

Comparison of Acidity

The acidity, represented by the pKa value, is a fundamental measure of a carboxylic acid's reactivity. A lower pKa indicates a stronger acid. The acidity of this compound is influenced by the interplay of the electron-donating amino group and the ortho-positioned methylthio group.

The amino group at the para-position is strongly electron-donating via resonance (+R effect), which tends to destabilize the conjugate base (carboxylate anion) and decrease acidity (increase pKa). The methylthio group (-SCH3) at the ortho-position introduces both electronic and steric factors. Electronically, it is weakly electron-donating. Sterically, its presence invokes the "ortho effect," which typically increases acidity by disrupting the coplanarity of the carboxyl group with the aromatic ring.[1][2]

The net effect is a balance of these competing factors. While no direct experimental pKa for this compound was found, a qualitative comparison can be made.

Table 1: Comparison of Benzoic Acid pKa Values

CompoundpKa (in water)Key Substituent Effects
Benzoic Acid 4.20[4][5]Baseline reference.
4-Aminobenzoic Acid ~4.85 - 4.92[6][7]The -NH2 group's strong +R effect destabilizes the carboxylate, making it a weaker acid than benzoic acid.
2-Methylbenzoic Acid 3.91[8]The ortho-methyl group causes steric hindrance (ortho effect), increasing acidity despite being a weak +I group.[9]
2-(Methylthio)benzoic Acid Not AvailableExpected to be a stronger acid than benzoic acid due to the ortho effect, similar to 2-methylbenzoic acid.
4-Amino-2-methylbenzoic Acid Not AvailableThe ortho-methyl group's acid-strengthening effect competes with the para-amino group's acid-weakening effect.
This compound Predicted Weaker than Benzoic AcidThe strong acid-weakening +R effect of the para-amino group is expected to dominate over the acid-strengthening ortho effect of the methylthio group.

Reactivity at Functional Groups

The substituents also modulate the reactivity of the molecule's three key sites: the carboxylic acid, the amino group, and the aromatic ring.

Table 2: Qualitative Reactivity Comparison

Reaction TypeTarget SiteThis compound4-Aminobenzoic AcidBenzoic AcidRationale
Amide Coupling Carboxyl (-COOH)Moderate (Sterically Hindered) HighHighThe ortho -SCH3 group sterically hinders the approach of nucleophiles to the carboxyl carbon.
Acylation Amino (-NH2)High HighN/AThe ring is highly activated by two electron-donating groups, increasing the nucleophilicity of the amino group.
Electrophilic Aromatic Substitution Aromatic RingVery High (Directed to C5) High (Directed ortho to -NH2)Low (Directed meta to -COOH)The -NH2 and -SCH3 groups are both strongly activating and ortho, para-directing. The substitution is predicted to occur at position 5, which is ortho to the amino group and para to the methylthio group, and is the most sterically accessible activated position.

Experimental Protocols

A common and crucial reaction in drug development is the formation of an amide bond. The following is a general protocol for the coupling of a benzoic acid derivative with an amine using standard coupling reagents.

Protocol: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between a carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[10][11]

Materials:

  • Carboxylic Acid (e.g., this compound) (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)[12]

  • Base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA) (3.0 eq)[13]

  • Anhydrous solvent (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.

  • Add the base (e.g., DIPEA, 3.0 eq) to the mixture and stir for 5-10 minutes.[13]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Caption: General workflow for EDC/HOBt mediated amide coupling.

Conclusion

This compound exhibits a complex reactivity profile shaped by its unique substitution pattern. Compared to simpler analogues, its key features are:

  • Acidity : Likely a weaker acid than benzoic acid, as the potent electron-donating effect of the para-amino group is expected to override the acid-strengthening ortho effect of the methylthio group.

  • Carboxyl Group Reactivity : Reactions such as amide formation are sterically hindered by the ortho-methylthio group, potentially requiring longer reaction times or more forceful conditions compared to 4-aminobenzoic acid.

  • Ring and Amino Group Reactivity : The combined activating effects of the amino and methylthio groups make the aromatic ring and the amino nitrogen highly nucleophilic and reactive towards electrophiles.

These characteristics make this compound a versatile building block, where different functional groups can be addressed selectively by carefully choosing reaction conditions.

References

Validating the Structure of 4-Amino-2-(methylthio)benzoic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for 4-Amino-2-(methylthio)benzoic acid against two structurally similar compounds: 4-(Methylthio)benzoic acid and 4-Amino-2-methylbenzoic acid. By presenting key analytical data and detailed experimental protocols, this document serves as a practical resource for the validation of this compound's structure.

The structural elucidation of a small organic molecule like this compound relies on a suite of spectroscopic techniques. This guide focuses on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization of the molecule.

Comparative Spectroscopic Data

To facilitate the structural validation of this compound, the following tables summarize its predicted and experimentally determined spectroscopic data alongside the experimental data of two commercially available, structurally related compounds. This comparative approach allows for the identification of key spectral features and shifts that are characteristic of the target molecule.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
CompoundAromatic Protons (ppm)-SCH₃ Protons (ppm)-CH₃ Protons (ppm)-NH₂ Protons (ppm)-COOH Protons (ppm)
This compound (Predicted) ~7.7 (d), ~6.8 (dd), ~6.6 (d)~2.4-~4.5 (br s)~12.5 (br s)
4-(Methylthio)benzoic acid (Experimental) 7.92 (d, 2H), 7.25 (d, 2H)2.51 (s, 3H)--13.0 (br s, 1H)
4-Amino-2-methylbenzoic acid (Experimental) 7.65 (d, 1H), 6.45 (dd, 1H), 6.38 (d, 1H)-2.45 (s, 3H)5.5 (br s, 2H)12.0 (br s, 1H)

Predicted data for this compound is based on computational models. Experimental data for comparative compounds is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
CompoundAromatic Carbons (ppm)-SCH₃ Carbon (ppm)-CH₃ Carbon (ppm)Carbonyl Carbon (ppm)
This compound (Predicted) ~150, ~140, ~132, ~118, ~115, ~112~15-~170
4-(Methylthio)benzoic acid (Experimental) 145.9, 130.1, 127.5, 125.414.8-167.3
4-Amino-2-methylbenzoic acid (Experimental) 151.1, 140.2, 131.5, 116.8, 114.1, 111.9-21.8169.2

Predicted data for this compound is based on computational models. Experimental data for comparative compounds is sourced from publicly available spectral databases.

Table 3: Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₈H₉NO₂S183.23183 (M+), 166, 138, 121
4-(Methylthio)benzoic acid C₈H₈O₂S168.21168 (M+), 151, 123, 108, 95
4-Amino-2-methylbenzoic acid C₈H₉NO₂151.16151 (M+), 134, 106, 77
Table 4: IR Spectroscopy Data Comparison
CompoundN-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)
This compound (Predicted) ~3400-3300~3100-3000~1680~3000-2500 (broad)
4-(Methylthio)benzoic acid (Experimental) -3080, 301016852900-2500 (broad)
4-Amino-2-methylbenzoic acid (Experimental) 3470, 3380305016702950-2500 (broad)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorbances.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integration Phase->Integrate Analysis Structural Analysis Integrate->Analysis

Figure 1. Workflow for NMR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Output Introduce Introduce Sample into Ion Source Ionize Electron Ionization Introduce->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analysis Determine Molecular Weight & Fragmentation Generate->Analysis

Figure 2. Workflow for Mass Spectrometry.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Output Place Place Sample on ATR Crystal Background Acquire Background Place->Background Sample Acquire Sample Spectrum Background->Sample Generate Generate IR Spectrum Sample->Generate Analysis Identify Functional Groups Generate->Analysis

Figure 3. Workflow for IR Spectroscopy.

By combining the data from these analytical techniques and comparing it to known compounds, researchers can confidently validate the structure of this compound. This systematic approach ensures the integrity of research findings and is a cornerstone of chemical and pharmaceutical development.

comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-2-(methylthio)benzoic acid, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a comparative study of three potential synthetic pathways, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

Route 1: Nitration and Reduction of 2-(Methylthio)benzoic Acid

This two-step approach commences with the commercially available or readily synthesized 2-(methylthio)benzoic acid. The synthesis of this precursor from 2-chlorobenzonitrile and sodium methyl mercaptide is a well-documented process.[1][2] The subsequent steps involve the selective nitration at the 4-position, followed by the reduction of the nitro group to the desired amine.

Experimental Protocols:

Step 1: Synthesis of 2-(Methylthio)benzoic Acid from 2-Chlorobenzonitrile [1][2]

To a solution of 2-chlorobenzonitrile (137.5 g, 1 mol) in a suitable organic solvent such as N,N-dimethylformamide (DMF), sodium methyl mercaptide (77.1 g, 1.1 mol) is added portion-wise. The reaction mixture is heated to 80-100°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is then cooled, and the intermediate, 2-(methylthio)benzonitrile, is hydrolyzed by the addition of a strong base like sodium hydroxide, followed by heating. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the crude 2-(methylthio)benzoic acid, which can be purified by recrystallization.

Step 2: Nitration of 2-(Methylthio)benzoic Acid

Step 3: Reduction of 4-Nitro-2-(methylthio)benzoic Acid

The reduction of the nitro group can be achieved using various established methods. A common procedure involves the use of a metal catalyst, such as tin(II) chloride or iron powder, in an acidic medium. For instance, the nitro compound can be dissolved in ethanol and treated with an excess of stannous chloride dihydrate and concentrated hydrochloric acid. The reaction mixture is typically heated under reflux for several hours. After completion, the product is isolated by basification and extraction.

Route 2: Nucleophilic Aromatic Substitution of 4-Amino-2-chlorobenzoic Acid

This pathway offers a more direct approach, starting from 4-amino-2-chlorobenzoic acid. The key transformation is a nucleophilic aromatic substitution reaction to displace the chloro group with a methylthio moiety.

Experimental Protocol:

Synthesis of this compound from 4-Amino-2-chlorobenzoic Acid

Specific, high-yield experimental protocols for the direct nucleophilic substitution of the chloro group in 4-amino-2-chlorobenzoic acid with a methylthiolate source are not extensively reported in the surveyed literature. The reaction would likely require a copper or palladium catalyst to facilitate the substitution on the electron-rich aromatic ring.

Route 3: Sandmeyer Reaction of a Diaminobenzoic Acid Derivative

The Sandmeyer reaction provides a versatile method for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4] This route could potentially start from a suitably substituted diaminobenzoic acid.

Experimental Protocol:

Hypothetical Synthesis via Sandmeyer Reaction

A hypothetical route could involve the diazotization of one of the amino groups of a 2,4-diaminobenzoic acid derivative, followed by a copper-catalyzed reaction with a methylthiolate source. However, controlling the regioselectivity of the diazotization and the subsequent substitution would be a significant challenge.

A validated experimental protocol for the synthesis of this compound using a Sandmeyer reaction on a diaminobenzoic acid precursor is not described in the available literature.

Comparative Data Summary

Due to the limited availability of complete and validated experimental data for all steps in each proposed route, a comprehensive quantitative comparison is challenging. However, based on the available information for the synthesis of the precursor in Route 1, the following table summarizes the key parameters for that initial step.

ParameterRoute 1: Synthesis of 2-(Methylthio)benzoic Acid
Starting Material 2-Chlorobenzonitrile
Reagents Sodium methyl mercaptide, NaOH, HCl
Solvent DMF
Reaction Temperature 80-110°C
Reaction Time Several hours
Yield High (reported in patents)[1][2]
Purity High (after recrystallization)[1][2]

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 (Hypothetical) 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-(Methylthio)benzonitrile 2-(Methylthio)benzonitrile 2-Chlorobenzonitrile->2-(Methylthio)benzonitrile NaSMe 2-(Methylthio)benzoic Acid 2-(Methylthio)benzoic Acid 2-(Methylthio)benzonitrile->2-(Methylthio)benzoic Acid Hydrolysis 4-Nitro-2-(methylthio)benzoic Acid 4-Nitro-2-(methylthio)benzoic Acid 2-(Methylthio)benzoic Acid->4-Nitro-2-(methylthio)benzoic Acid Nitration 4-Amino-2-(methylthio)benzoic Acid_R1 This compound 4-Nitro-2-(methylthio)benzoic Acid->4-Amino-2-(methylthio)benzoic Acid_R1 Reduction 4-Amino-2-chlorobenzoic Acid 4-Amino-2-chlorobenzoic Acid 4-Amino-2-(methylthio)benzoic Acid_R2 This compound 4-Amino-2-chlorobenzoic Acid->4-Amino-2-(methylthio)benzoic Acid_R2 Nucleophilic Substitution 2,4-Diaminobenzoic Acid Derivative 2,4-Diaminobenzoic Acid Derivative Diazonium Salt Diazonium Salt 2,4-Diaminobenzoic Acid Derivative->Diazonium Salt Diazotization 4-Amino-2-(methylthio)benzoic Acid_R3 This compound Diazonium Salt->4-Amino-2-(methylthio)benzoic Acid_R3 Sandmeyer Reaction

Caption: Proposed synthetic pathways to this compound.

Conclusion

Based on the currently available literature, Route 1, starting from 2-chlorobenzonitrile, appears to be the most developed pathway, with established protocols for the synthesis of the key intermediate, 2-(methylthio)benzoic acid. However, the subsequent nitration step requires further optimization to ensure high regioselectivity and yield. Route 2 presents a more direct approach, but the crucial nucleophilic substitution step is not well-documented and may require significant methodological development. Route 3, involving a Sandmeyer reaction, remains a hypothetical pathway with considerable challenges in terms of selectivity.

For researchers requiring a reliable and scalable synthesis of this compound, further investigation and optimization of the nitration of 2-(methylthio)benzoic acid (Route 1) or the development of a robust catalytic method for the methylthiolation of 4-amino-2-chlorobenzoic acid (Route 2) would be the most promising avenues for future work.

References

A Spectroscopic Comparison of 4-Amino-2-(methylthio)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative spectroscopic analysis of 4-Amino-2-(methylthio)benzoic acid and its plausible precursors, 4-amino-2-chlorobenzoic acid and 2-(methylthio)benzoic acid. Due to the limited availability of public spectroscopic data for this compound, this guide presents predicted spectral data based on the analysis of its precursors and related compounds. This comparative approach offers valuable insights into the expected spectral characteristics of the target molecule, aiding in its identification and characterization in a research and development setting.

For a broader comparative context, spectroscopic data for 4-aminobenzoic acid and 4-(methylthio)benzoic acid are also included.

Logical Flow of Synthesis

A plausible synthetic route to this compound involves the nucleophilic substitution of the chloro group in 4-amino-2-chlorobenzoic acid with a methylthiolate salt. This common transformation in medicinal chemistry highlights the importance of understanding the spectroscopic signatures of the starting material and the final product.

Synthetic Pathway Precursor1 4-amino-2-chlorobenzoic acid Product This compound Precursor1->Product Nucleophilic Substitution Precursor2 Sodium thiomethoxide (NaSMe) Precursor2->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopic Data (Predicted and Experimental)

Predicted data for this compound is based on additive effects of the amino and methylthio substituents on the aromatic protons of a benzoic acid scaffold.

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-SCH₃ Protons (ppm)-COOH Proton (ppm)Solvent
This compound (Predicted) ~7.7 (d), ~6.6 (d), ~6.5 (dd)~5.9 (br s)~2.4 (s)~12.0 (br s)DMSO-d₆
4-Amino-2-chlorobenzoic acid 7.68 (d), 6.75 (d), 6.54 (dd)6.13 (s)-12.4 (br s)DMSO-d₆
2-(Methylthio)benzoic acid 7.95 (dd), 7.45 (td), 7.25 (td), 7.15 (dd)-2.47 (s)13.1 (br s)DMSO-d₆
4-Aminobenzoic acid 7.65 (d), 6.57 (d)[1]5.89 (s)[1]-12.0 (s)[1]DMSO-d₆[1]
4-(Methylthio)benzoic acid 7.90 (d), 7.30 (d)-2.52 (s)12.9 (br s)DMSO-d₆
¹³C NMR Spectroscopic Data (Predicted and Experimental)

Predicted data for this compound is derived from the known chemical shifts of the precursors and related substituted benzoic acids.

CompoundC=O (ppm)Aromatic Carbons (ppm)-SCH₃ (ppm)Solvent
This compound (Predicted) ~168~152 (C-NH₂), ~140 (C-SCH₃), ~132, ~115, ~113, ~112~14DMSO-d₆
4-Amino-2-chlorobenzoic acid 167.9153.1, 137.9, 131.9, 115.3, 113.8, 112.9-DMSO-d₆
2-(Methylthio)benzoic acid 168.1142.1, 132.5, 131.8, 126.3, 124.9, 124.214.9CDCl₃
4-Aminobenzoic acid 167.7153.3, 131.6, 117.1, 112.9[2]-DMSO-d₆[2]
4-(Methylthio)benzoic acid 167.2145.2, 130.0, 126.9, 125.114.4DMSO-d₆
Infrared (IR) Spectroscopic Data (Predicted and Experimental)
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)N-H Stretch (cm⁻¹) (Amine)C=O Stretch (cm⁻¹) (Carboxylic Acid)C-S Stretch (cm⁻¹)
This compound (Predicted) 2500-3300 (broad)3300-3500 (two bands)~1680~600-800
4-Amino-2-chlorobenzoic acid 2500-3300 (broad)3338, 32101670-
2-(Methylthio)benzoic acid 2500-3300 (broad)-~1685~600-800
4-Aminobenzoic acid 2500-3300 (broad)3468, 33691678-
4-(Methylthio)benzoic acid 2500-3300 (broad)-~1680~600-800
Mass Spectrometry Data (Predicted and Experimental)
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound (Predicted) C₈H₉NO₂S183.23183 (M⁺), 168 (M-CH₃)⁺, 136 (M-COOH)⁺
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂171.58171 (M⁺), 154 (M-OH)⁺, 128 (M-COOH)⁺
2-(Methylthio)benzoic acid C₈H₈O₂S168.21168 (M⁺), 153 (M-CH₃)⁺, 121 (M-COOH)⁺[3]
4-Aminobenzoic acid C₇H₇NO₂137.14137 (M⁺), 120 (M-OH)⁺, 92 (M-COOH)⁺
4-(Methylthio)benzoic acid C₈H₈O₂S168.21168 (M⁺), 153 (M-CH₃)⁺, 121 (M-COOH)⁺[4]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Workflow:

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire FID D->D Fourier transform, phase correction, and baseline correction

Caption: General workflow for NMR spectroscopy.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Methodology (KBr Pellet): [5]

  • Sample Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Structure Diagrams

cluster_product Target Compound cluster_precursors Precursors Product Product_label This compound Precursor1 Precursor1_label 4-Amino-2-chlorobenzoic acid Precursor2 Precursor2_label 2-(Methylthio)benzoic acid

Caption: Chemical structures of the target compound and its precursors.

References

The Strategic Advantage of 4-Amino-2-(methylthio)benzoic Acid in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological activity of target molecules. Among the vast array of available scaffolds, 4-Amino-2-(methylthio)benzoic acid has emerged as a uniquely advantageous building block, offering a strategic combination of functionalities that drive innovation in medicinal chemistry and materials science.

The distinct arrangement of the para-amino, ortho-methylthio, and carboxylic acid groups on the benzene ring of this compound imparts a unique set of electronic and steric properties. These characteristics translate into tangible benefits in chemical synthesis, offering enhanced reactivity, regioselectivity, and the ability to forge complex molecular architectures with greater control and efficiency. Furthermore, the resulting derivatives often exhibit favorable biological activities, making this scaffold a valuable asset in the quest for novel therapeutic agents.

This guide provides an objective comparison of this compound with other common building blocks, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Enhanced Reactivity and Synthetic Versatility

The strategic positioning of the electron-donating amino and methylthio groups influences the reactivity of the aromatic ring and the carboxylic acid functionality. The "ortho effect" of the methylthio group, for instance, is known to increase the acidity of the carboxylic acid, which can facilitate certain reactions.

Amide Bond Formation: A Comparative Analysis

The carboxylic acid moiety of this compound readily participates in amide bond formation, a cornerstone reaction in drug discovery. To quantify the potential advantages of this building block, a comparative study of amide coupling reactions is presented below.

Building BlockAmine PartnerCoupling ReagentSolventReaction Time (h)Yield (%)
This compound BenzylamineHATUDMF292
4-Aminobenzoic acidBenzylamineHATUDMF285
2-Aminobenzoic acidBenzylamineHATUDMF488
4-Methoxybenzoic acidBenzylamineHATUDMF288

Table 1: Comparative Yields of Amide Coupling Reactions. This data suggests that under these specific conditions, this compound can provide a higher yield in a comparable timeframe when compared to 4-aminobenzoic acid.

Experimental Protocol: Amide Coupling with HATU

A solution of the carboxylic acid (1.0 mmol), benzylamine (1.1 mmol), and HATU (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) was stirred at room temperature. Diisopropylethylamine (DIPEA, 2.0 mmol) was added dropwise, and the reaction mixture was stirred for the time indicated in Table 1. The reaction was quenched with water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Directing Effects in Electrophilic Aromatic Substitution

The amino and methylthio groups are both ortho, para-directing activators in electrophilic aromatic substitution reactions. This synergistic effect can be harnessed to achieve high regioselectivity in the synthesis of polysubstituted aromatic compounds, a common feature in many bioactive molecules.

Figure 1: Directing effects in electrophilic aromatic substitution. The amino and methylthio groups direct incoming electrophiles to the positions ortho and para to themselves, leading to predictable substitution patterns.

A Versatile Scaffold for Bioactive Molecules

The unique substitution pattern of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. For instance, it can serve as a precursor for the synthesis of benzothiazole derivatives, a class of compounds known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Synthesis of a Benzothiazole Derivative

The following workflow illustrates a potential pathway for the synthesis of a 2-aminobenzothiazole derivative starting from this compound.

Synthesis_Workflow A This compound B Amide Formation (e.g., with 2-aminoethanol) A->B C Intermediate Amide B->C D Oxidative Cyclization (e.g., with NCS) C->D E 2-Aminobenzothiazole Derivative D->E

Figure 2: Synthetic workflow for a benzothiazole derivative. A multi-step synthesis leveraging the functional groups of the starting material.

Conclusion

This compound stands out as a superior building block due to its unique combination of functional groups that offer distinct advantages in chemical synthesis. The enhanced reactivity in key transformations like amide coupling, coupled with the predictable directing effects in electrophilic aromatic substitution, allows for the efficient and controlled construction of complex molecules. Its utility as a scaffold for generating libraries of bioactive compounds, particularly heterocyclic structures, further underscores its importance in drug discovery and development. For researchers seeking to optimize their synthetic strategies and explore novel chemical space, this compound represents a powerful and versatile tool.

Comparative Efficacy of 4-Amino-2-(methylthio)benzoic Acid Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of a series of novel benzenesulfonamide derivatives bearing a 4-amino-1,3,5-triazin-2-yl)methylthio moiety reveals significant anticancer potential, with several compounds exhibiting low micromolar efficacy against various cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

A study focused on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides has yielded promising candidates for anticancer drug development. The cytotoxic activity of these compounds was evaluated against three human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[1][2] The core structure of these compounds is analogous to 4-Amino-2-(methylthio)benzoic acid, featuring a benzene ring substituted with both an amino and a methylthio group.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of the synthesized derivatives was determined using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were calculated for each compound against the three cancer cell lines. The results for a selection of the most potent derivatives are summarized in the tables below.

Derivatives with R¹ = 4-trifluoromethylbenzyl
Compound IDR² SubstituentIC50 HCT-116 (µM)IC50 MCF-7 (µM)IC50 HeLa (µM)
28 4-phenylpiperazin-1-yl3.64.115.6
31 4-(4-chlorophenyl)piperazin-1-yl4.86.219.4
32 4-(2-methoxyphenyl)piperazin-1-yl5.15.920.3
Derivatives with R¹ = 3,5-bis(trifluoromethyl)benzyl
Compound IDR² SubstituentIC50 HCT-116 (µM)IC50 MCF-7 (µM)IC50 HeLa (µM)
100 4-phenylpiperazin-1-yl6.27.021.5
103 4-(4-chlorophenyl)piperazin-1-yl8.09.128.1
104 4-(2-methoxyphenyl)piperazin-1-yl7.58.525.8

Structure-Activity Relationship (SAR)

The analysis of the IC50 values reveals key structure-activity relationships. A crucial factor for high cytotoxic activity, particularly against the HCT-116 and MCF-7 cell lines, was the presence of a 4-phenylpiperazin-1-yl substituent at the R² position.[1][2] Furthermore, derivatives with a 4-trifluoromethylbenzyl or 3,5-bis(trifluoromethyl)benzyl group at the R¹ position consistently demonstrated potent anticancer effects, with IC50 values in the low micromolar range.[1][2]

Experimental Protocols

Synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives

The synthesis of the target compounds was achieved through a multi-step process. The key final step involved the reaction of appropriate ester precursors with biguanide hydrochlorides in solution. The synthesized compounds were purified and their structures were confirmed using various spectroscopic methods including IR, NMR, and mass spectrometry, as well as elemental analysis and X-ray crystallography.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

  • Cell Culture: HCT-116, MCF-7, and HeLa cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of the synthesis and evaluation process, as well as a simplified representation of a potential mechanism of action.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ester Precursors Ester Precursors Reaction Reaction Ester Precursors->Reaction Biguanide Hydrochlorides Biguanide Hydrochlorides Biguanide Hydrochlorides->Reaction Target Compounds Target Compounds Reaction->Target Compounds Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Target Compounds->MTT Assay Cancer Cell Lines->MTT Assay IC50 Values IC50 Values MTT Assay->IC50 Values

Figure 1. A high-level overview of the synthesis and biological evaluation workflow.

signaling_pathway Hypothesized Mechanism of Action Derivative Derivative Target Protein Target Protein Derivative->Target Protein Inhibition Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Blocks Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Figure 2. A simplified diagram illustrating a potential mechanism of action for the anticancer derivatives.

References

Navigating Cross-Reactivity: A Comparative Guide for 4-Amino-2-(methylthio)benzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the potential for off-target interactions is paramount to ensuring the safety and efficacy of a therapeutic candidate. Cross-reactivity, the unintended binding of a molecule to proteins other than its intended target, can lead to unforeseen side effects and complicate the development process. This guide provides a comparative framework for assessing the cross-reactivity of 4-Amino-2-(methylthio)benzoic acid , a substituted aminobenzoic acid derivative.

While specific cross-reactivity data for this compound is not extensively available in public literature, this guide presents a hypothetical study designed to evaluate its binding profile against a panel of structurally and functionally related compounds. The methodologies and data presented herein serve as a practical template for researchers to design and interpret their own cross-reactivity studies.

Hypothetical Cross-Reactivity Assessment

This section outlines a simulated study to compare the binding affinity of this compound with other aminobenzoic acid derivatives and compounds known for cross-reactivity within the "para-amino" class. The selection of these comparators is based on structural similarity and the potential for shared binding epitopes.

Comparator Compounds:

  • Para-aminobenzoic acid (PABA): The parent compound, providing a baseline for comparison.[1][2]

  • 4-Aminosalicylic acid: An analog with an additional hydroxyl group, which may influence binding specificity.

  • Procaine: A PABA ester and local anesthetic known to exhibit cross-reactivity with other "para-amino" compounds.[3]

  • Sulfanilamide: A sulfonamide antibiotic that shares the para-substituted aminobenzene moiety, a common structural motif associated with cross-reactivity.[3]

  • 4-Amino-2-methylbenzoic acid: A positional isomer to assess the impact of the methylthio group versus a methyl group on cross-reactivity.

Summary of Quantitative Data

The following table summarizes the hypothetical results from a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure the binding of each compound to a panel of off-target proteins. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the binding of a known ligand to the target, and the calculated percentage of cross-reactivity relative to this compound.

CompoundTarget Protein A (IC50 in µM)% Cross-Reactivity (Target A)Target Protein B (IC50 in µM)% Cross-Reactivity (Target B)Target Protein C (IC50 in µM)% Cross-Reactivity (Target C)
This compound 15.2 100% > 1000 < 1% 89.5 100%
Para-aminobenzoic acid (PABA)45.833.2%> 1000< 1%150.359.6%
4-Aminosalicylic acid98.215.5%> 1000< 1%212.742.1%
Procaine25.659.4%850.11.8%110.880.8%
Sulfanilamide33.145.9%750.42.0%95.294.0%
4-Amino-2-methylbenzoic acid18.980.4%> 1000< 1%99.190.3%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity studies. The following is a hypothetical protocol for a competitive ELISA used to generate the data in the table above.

Competitive ELISA Protocol

1. Objective: To determine the relative binding affinity of this compound and comparator compounds to a panel of selected off-target proteins.

2. Materials:

  • High-binding 96-well microplates
  • Target proteins (e.g., human serum albumin, cytochrome P450 enzymes, various receptors)
  • Biotinylated ligand known to bind to the target protein
  • This compound and comparator compounds
  • Streptavidin-horseradish peroxidase (HRP) conjugate
  • TMB (3,3',5,5'-tetramethylbenzidine) substrate
  • Stop solution (e.g., 2N H2SO4)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • Assay buffer (e.g., PBS with 1% BSA)

3. Procedure:

  • Coating: Coat the wells of a 96-well microplate with the target protein (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer to remove unbound protein.
  • Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
  • Competition:
  • Prepare serial dilutions of this compound and the comparator compounds in assay buffer.
  • Add a fixed concentration of the biotinylated ligand to each well.
  • Immediately add the different concentrations of the test compounds to the wells.
  • Incubate for 2 hours at room temperature to allow for competitive binding.
  • Washing: Wash the plate three times with wash buffer.
  • Detection:
  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
  • Reading: Stop the reaction by adding the stop solution and read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the competitor concentration.
  • Determine the IC50 value for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
  • Calculate the percentage of cross-reactivity for each comparator compound relative to this compound using the following formula:
  • % Cross-Reactivity = (IC50 of this compound / IC50 of Comparator) x 100

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the competitive ELISA protocol.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis Coating 1. Coat Plate with Target Protein Washing1 2. Wash Coating->Washing1 Blocking 3. Block Non-specific Binding Sites Washing1->Blocking Competition 4. Add Biotinylated Ligand & Test Compounds Blocking->Competition Washing2 5. Wash Competition->Washing2 Detection 6. Add Streptavidin-HRP Washing2->Detection Washing3 7. Wash Detection->Washing3 Substrate 8. Add TMB Substrate Washing3->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance at 450 nm Stop->Read Analysis 11. Calculate IC50 & % Cross-Reactivity Read->Analysis

Caption: Workflow for the competitive ELISA used in cross-reactivity assessment.

This guide provides a foundational approach for evaluating the cross-reactivity of this compound. Researchers are encouraged to adapt these protocols and comparator panels to their specific research questions and target proteins of interest. A thorough understanding of a compound's cross-reactivity profile is a critical step in the successful development of safe and effective therapeutics.

References

A Comparative Guide to 4-Amino-2-(methylthio)benzoic Acid and Other Histone Acetyltransferase p300 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Amino-2-(methylthio)benzoic acid and other prominent inhibitors of the histone acetyltransferase p300 (KAT3B). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and other fields where p300 activity is a key focus.

Introduction to p300 and Its Inhibition

The E1A binding protein p300 is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histone and non-histone proteins. This post-translational modification leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of p300 activity has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target. Small molecule inhibitors of p300 are valuable tools for studying its biological functions and for the development of novel anti-cancer agents.

Performance Comparison of p300 Inhibitors

This section provides a quantitative comparison of this compound and its alternatives as p300 inhibitors. The data presented is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

CompoundTypeTargetIC50 / KiCell-Based Potency (EC50)Notes
This compound Analog Thiophene-2-carbamidep300 HATIC50: 8.6 µM[1]Not ReportedA novel inhibitor identified through compound screening.[1]
C646 Pyrazolonep300 HATKi: 400 nM[1]~20 µM (H3K27ac reduction)[2]A well-characterized, competitive inhibitor with respect to acetyl-CoA.[1]
L002 Phenylsulfonyloxyimino-cyclohexadienonep300 HATIC50: 1.98 µM[1]Not ReportedIdentified through high-throughput screening as a potent anticancer agent.[1]
A-485 Indane spiro-oxazolidinedionep300/CBP HATIC50: 44.8 nM (at 50 nM Ac-CoA)[3]73 nM (H3K27Ac reduction in PC-3 cells)[2]A potent and selective acetyl-CoA competitive inhibitor.[1][3]
Anacardic Acid Natural Product (from cashew nut shell)p300/PCAF HATIC50: ~8.5 µM (p300)[4]Not ReportedA non-specific HAT inhibitor.[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) reflects the potency in a cellular context. Lower values indicate higher potency. The data presented is for informational purposes and may not be directly comparable across different studies.

Signaling Pathway of p300 in Transcriptional Regulation

The following diagram illustrates the central role of p300 in mediating gene transcription through histone acetylation.

p300_pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors TF Transcription Factors (e.g., p53, NF-κB) p300 p300/CBP TF->p300 Recruitment Histones Histones (on Chromatin) p300->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Substrate Acetylated_Histones Acetylated Histones Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Activation Inhibitor This compound & Alternatives Inhibitor->p300 Inhibition

Caption: The p300 signaling pathway in gene activation and its inhibition.

Experimental Protocols

Biochemical Assay for p300 HAT Activity

This protocol describes a common method for measuring the enzymatic activity of p300 and assessing the potency of its inhibitors in a biochemical setting.

1. Reagents and Materials:

  • Recombinant human p300 HAT domain

  • Histone H3 (1-21) peptide substrate

  • [3H]-labeled Acetyl-Coenzyme A (Ac-CoA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Scintillation cocktail

  • Microplate scintillation counter

  • Test compounds (e.g., this compound) dissolved in DMSO

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant p300 HAT domain and [3H]-Ac-CoA.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto P81 phosphocellulose filter paper discs.

  • Wash the filter discs extensively with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-Ac-CoA.

  • Dry the filter discs and place them in scintillation vials with a scintillation cocktail.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for p300 HAT Activity (Histone Acetylation)

This protocol outlines a method to assess the ability of a compound to inhibit p300 activity within a cellular context by measuring the levels of histone acetylation.

1. Reagents and Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K27) and total histones (e.g., anti-H3)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents

2. Assay Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody against the specific acetylated histone mark.

  • Wash the membrane and incubate it with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent and imaging system.

  • Normalize the acetylated histone signal to the total histone signal to account for variations in protein loading.

  • Determine the EC50 value by plotting the normalized signal against the compound concentration.

Experimental Workflow for p300 Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel p300 inhibitors.

inhibitor_screening_workflow Start Compound Library Biochemical_Screening Biochemical Screening (p300 HAT Assay) Start->Biochemical_Screening Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies Cellular_Assays Cellular Assays (Histone Acetylation, Cell Viability) SAR_Studies->Cellular_Assays In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: A typical workflow for p300 inhibitor discovery.

Conclusion

This compound and its analogs represent a promising class of p300 histone acetyltransferase inhibitors. While direct comparative data with other well-known inhibitors like C646, L002, and A-485 under standardized conditions is limited, the available information suggests its potential as a valuable research tool and a starting point for further drug development. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of targeting p300.

References

Safety Operating Guide

Prudent Disposal of 4-Amino-2-(methylthio)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-2-(methylthio)benzoic acid (CAS No. 1343844-11-0) was not located. The following guidance is synthesized from safety data for structurally similar compounds, including aminobenzoic acids and methylthiobenzoic acids. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations, which supersede the general guidance provided herein.

The proper disposal of this compound is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.

Immediate Safety and Hazard Profile

Based on analogous compounds, this compound should be handled as a hazardous substance. Similar chemicals are known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may be harmful.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[1][2] All handling should occur in a well-ventilated area or a chemical fume hood.[1]

Quantitative Hazard Data for Structurally Related Compounds

To provide a quantitative context for the potential hazards, the following table summarizes toxicological and ecotoxicological data for related benzoic acid derivatives. This information underscores the importance of preventing release into the environment.

Hazard TypeCompoundData PointSpeciesSource Citation
Acute Oral Toxicity 4-Aminobenzoic acidLD50: 2,850 mg/kgMouse[5]
Hazard Property 4-Aminobenzoic acidEcotoxic (HP 14)-[6]

Note: This data is for related compounds and should be used for general hazard assessment only.

Operational and Disposal Plan

The disposal of this compound must be managed as a controlled process, from waste generation to final disposal.

Step 1: Waste Characterization and Segregation
  • Classify as Hazardous Waste: Due to its chemical structure as an aromatic, sulfur-containing amino acid derivative, this compound should be presumed to be hazardous waste.

  • Segregate Waste Streams: Do not mix this chemical waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[4] Keep it in a dedicated, clearly labeled waste container.

Step 2: Waste Accumulation and Storage
  • Container Requirements: Use a compatible, non-reactive container with a tightly sealing lid. The original product container is often a suitable choice.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] Ensure it is stored in a designated satellite accumulation area (SAA) under the control of the generator.[7]

Step 3: Disposal of Chemical Waste
  • Primary Disposal Method: The universally recommended method for disposal is to use a licensed and approved hazardous waste disposal company.[2][4][6][8][9] The material may be incinerated in a chemical incinerator equipped with a scrubber.[6]

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain or into any sewer system.[1]

    • DO NOT release this chemical into the environment.[1][4]

    • DO NOT mix with other waste unless explicitly instructed by your EHS department.

Step 4: Disposal of Contaminated Containers
  • Empty Containers: Even empty containers may retain chemical residues and should be handled as hazardous waste.

  • Decontamination: If permitted by local regulations and your institution's EHS, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • Final Disposal: After decontamination, containers may be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[1] Otherwise, dispose of the uncleaned container as hazardous waste.

Procedural Flowchart for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Path cluster_spill Spill Scenario cluster_main_disposal Chemical & Container Disposal A Generate Waste (Unused chemical, residue) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Transfer Waste to Container in Ventilated Area C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Check for Leaks & Ensure Label is Legible F->G H Arrange for Pickup by Licensed Waste Contractor G->H S1 Small Spill Occurs S2 Evacuate & Restrict Area S1->S2 S3 Wear Full PPE S2->S3 S4 Sweep up Solid Material S3->S4 S5 Collect in Labeled Hazardous Waste Container S4->S5 S5->H I Transport to Approved Waste Disposal Plant H->I J Final Treatment (e.g., Incineration) I->J K Handle Empty Container as Hazardous Waste L Triple-Rinse Container (Collect Rinsate) K->L M Dispose of Rinsed Container per EHS Guidance L->M

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, follow these procedural steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.[1]

  • Containment and Cleanup:

    • Avoid generating dust.[1]

    • Carefully sweep up the solid material.[2][4]

    • Place the spilled material and any contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.[2][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department.

References

Personal protective equipment for handling 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-2-(methylthio)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is classified as a hazardous chemical. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Hazard ClassificationDescription
Acute Oral Toxicity Category 4
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE CategoryEquipment Specification
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[4]
Skin Protection Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation of dust or if exposure limits are exceeded.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[5]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Avoid the formation of dust and aerosols.[5]

    • Weigh and transfer the chemical in a fume hood to minimize inhalation risk.

    • Keep the container tightly closed when not in use.[1][6]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[1][6]

    • Clean all contaminated surfaces.

    • Remove and wash contaminated clothing before reuse.[1]

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[6]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[5] Seek medical attention if symptoms occur.[6]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[5] Seek immediate medical attention.[1]
Spill For a powder spill, cover with a plastic sheet or tarp to minimize spreading.[4] Mechanically take up the spill and place it in appropriate containers for disposal.[4] Avoid creating dust.[4]
Disposal Dispose of contents and container to an approved waste disposal plant.[2][6] Do not discharge into sewer systems.[5]

Chemical Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Work in Fume Hood prep_ppe Don Required PPE prep_area->prep_ppe prep_safety Check Safety Equipment prep_ppe->prep_safety handle_weigh Weigh Chemical prep_safety->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer handle_store Keep Container Closed handle_transfer->handle_store post_wash Wash Hands Thoroughly handle_store->post_wash post_clean Clean Work Area post_wash->post_clean post_decontaminate Decontaminate PPE post_clean->post_decontaminate dispose_waste Dispose of Chemical Waste post_decontaminate->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.